ML143
Description
Properties
CAS No. |
852177-28-7 |
|---|---|
Molecular Formula |
C25H21N3O2S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H21N3O2S/c29-23(26-19-14-13-17-7-6-8-18(17)15-19)16-31-25-27-22-12-5-4-11-21(22)24(30)28(25)20-9-2-1-3-10-20/h1-5,9-15H,6-8,16H2,(H,26,29) |
InChI Key |
UKEAGBNVKRIELQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Synonyms |
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide; ML-143 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ML143, a Cdc42 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action for ML143 (also known as CID-2950007), a potent and selective small molecule inhibitor of the Cell division control protein 42 homolog (Cdc42). Cdc42 is a critical member of the Rho family of small GTPases that acts as a molecular switch in a multitude of cellular processes. By cycling between an active GTP-bound state and an inactive GDP-bound state, Cdc42 regulates signaling pathways controlling cell morphology, migration, polarity, and cell cycle progression.[1][2][3] Its overactivity is implicated in various diseases, including cancer, making it a significant target for therapeutic development.[4][5][6] this compound serves as a vital chemical probe for elucidating the complex roles of Cdc42 in both normal physiology and disease.
Core Mechanism of Action: Non-Competitive Allosteric Inhibition
This compound is distinguished by its specific and reversible, non-competitive mechanism of action.[7][8] Unlike competitive inhibitors that would vie for the same binding site as the natural ligand (GTP), this compound binds to an allosteric site on the Cdc42 protein.[4][5] This binding event induces a conformational change in the protein.
The proposed inhibitory model suggests that after a guanine nucleotide (either GTP or GDP) is bound to Cdc42, this compound associates with this complex. This association triggers the dissociation of the bound nucleotide, effectively locking the Cdc42 protein in an inactive conformation that is unable to engage with its downstream effectors.[4] This allosteric mode of action contributes to its high selectivity for Cdc42 over other closely related Rho GTPases such as Rac1 and RhoA.[4][5][7]
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is notably dependent on the specific assay conditions, particularly the concentration of magnesium ions and the GTP substrate.
| Assay Type | Target Protein | Condition | IC50 Value | Selectivity Notes | Reference |
| GTP Binding Assay | Cdc42 | 1 mM Mg²⁺, 1 nM BODIPY-FL-GTP | ~200 nM | Highly selective over other GTPases. | [7] |
| GTP Binding Assay | Cdc42 | EDTA, 100 nM BODIPY-FL-GTP | ~2 µM | No significant inhibition of Rac1, Rab2, Rab7, or Ras up to 100 µM. | [7] |
| GTP Binding Assay | Cdc42(Q61L) | Mg²⁺ ions | ~4 µM | No significant inhibition of RhoA or Rac1 up to 100 µM. | [7] |
| Cell-Based Assay | Active Cdc42 | GLISA for GTP-Cdc42/PAK-PBD complex | Low Micromolar (1-10 µM) | Inhibits Cdc42-dependent filopodia formation in 3T3 cells. | [7] |
Cdc42 Signaling Pathway and Point of Inhibition
Cdc42's function is tightly controlled by regulatory proteins. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, thereby activating Cdc42.[3][9][10] Conversely, GTPase-activating proteins (GAPs) accelerate the hydrolysis of GTP to GDP, inactivating the protein.[3][9][10] Guanine nucleotide dissociation inhibitors (GDIs) sequester the inactive, GDP-bound form in the cytoplasm.[4] Once active, GTP-bound Cdc42 interacts with a range of downstream effectors, such as p21-activated kinases (PAKs) and Wiskott-Aldrich syndrome protein (WASP), to orchestrate cellular responses like cytoskeletal rearrangement and gene transcription.[1][9][11] this compound intervenes by binding to Cdc42 and preventing its stable association with GTP, thus blocking all downstream signaling.
Key Experimental Protocols
The mechanism of this compound has been elucidated through specific biochemical and cell-based assays. Detailed methodologies for two pivotal experiments are provided below.
Biochemical Assay: GTP Binding Inhibition Assay
This assay directly measures the ability of this compound to inhibit the binding of a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) to purified Cdc42 protein. It is fundamental for determining the IC50 value and characterizing the non-competitive nature of the inhibitor.
Methodology:
-
Protein Preparation: Use purified, recombinant wild-type Cdc42. Ensure the protein is in a buffer compatible with the assay, typically containing HEPES, NaCl, and MgCl₂.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Assay Reaction:
-
In a 384-well microplate, add the purified Cdc42 protein.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the binding reaction by adding a fixed concentration of BODIPY-FL-GTP (e.g., 1-100 nM, depending on the desired assay conditions).
-
-
Detection: After a further incubation period (e.g., 60 minutes) to reach binding equilibrium, measure the fluorescence polarization (FP) or another suitable fluorescence-based readout.
-
Data Analysis: The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no protein) controls. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation. To demonstrate non-competitive inhibition, the assay can be repeated with varying concentrations of BODIPY-FL-GTP.
Cell-Based Assay: Cdc42 Activation (Pull-Down) Assay
This assay is used to quantify the amount of active, GTP-bound Cdc42 within a cell population following treatment with this compound. It relies on the specific affinity of the p21-binding domain (PBD) of the PAK effector protein for GTP-Cdc42.[12][13]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., Swiss 3T3 fibroblasts) and grow to 70-80% confluency. Serum-starve the cells to reduce basal Cdc42 activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., Bradykinin or EGF) to induce Cdc42 activation. A non-stimulated control should be included.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease inhibitors. The lysis buffer must be compatible with maintaining GTPase activity (e.g., containing MgCl₂).
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate.
-
Pull-Down of Active Cdc42:
-
Normalize the protein concentration for all samples.
-
Add PAK-PBD-conjugated agarose beads to each lysate.[13]
-
Incubate for 1 hour at 4°C with gentle rotation to allow the beads to capture GTP-Cdc42.
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Cdc42. An aliquot of the total cell lysate should be run in parallel to confirm equal protein loading.
-
Data Analysis: Quantify the band intensity of the pulled-down Cdc42 using densitometry. The level of active Cdc42 is expressed as a percentage of the stimulated control.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for the Cdc42 pull-down assay and the logical model of this compound's inhibitory action.
References
- 1. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDC42 - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Cdc42 Activation Assays [cellbiolabs.com]
- 13. cellbiolabs.com [cellbiolabs.com]
The Cellular Function of ML143: A Technical Guide for Researchers
An In-depth Examination of the Potent and Selective Cdc42 GTPase Inhibitor
This technical guide provides a comprehensive overview of the small molecule inhibitor ML143, also known as CID-2950007. It is intended for researchers, scientists, and drug development professionals investigating cellular signaling pathways, cytoskeletal dynamics, and cancer biology. This document details the mechanism of action, quantitative biochemical and cellular effects, and experimental protocols for the functional characterization of this compound.
Core Function and Mechanism of Action
This compound is a potent, selective, and reversible non-competitive inhibitor of Cell division cycle 42 (Cdc42), a small GTPase belonging to the Rho family.[1][2][3][4] Cdc42 is a critical regulator of numerous cellular processes, including the establishment of cell polarity, cytoskeletal organization, cell migration, and cell cycle progression.[5] Like other small GTPases, Cdc42 functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Cdc42.[6]
This compound exerts its inhibitory effect through a non-competitive mechanism.[2][3] This means that this compound binds to an allosteric site on the Cdc42 protein, distinct from the GTP/GDP binding pocket.[7][8] This binding event reduces the catalytic activity of the enzyme without preventing the binding of its substrate (GTP).[7][8] The non-competitive nature of this compound's inhibition results in a decrease in the maximum rate of Cdc42-mediated signaling (Vmax) without affecting the binding affinity of Cdc42 for GTP (Km).[9][10]
Quantitative Data Summary
The inhibitory potency and selectivity of this compound have been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Biochemical Assays | Target | IC50 / Ki | Notes | Reference |
| Bead-based GTP Substrate Assay | Wild-type Cdc42 | ~200 nM (in the presence of Mg2+) | Potent inhibition of GTP binding. | [2] |
| Bead-based GTP Substrate Assay | Wild-type Cdc42 | ~2 µM (in the presence of EDTA) | Potency is affected by the presence of divalent cations. | [2] |
| Selectivity Screening | Rac1, Rab2, Rab7, Ras | > 100 µM | Demonstrates high selectivity for Cdc42 over other Rho and Ras family GTPases. | [2] |
| Cell-Based Assays | Cell Line | Assay | EC50 / Effective Concentration | Notes | Reference |
| 3T3 cells | G-LISA™ (Cdc42 Activation) | EGF-stimulated | < 10 µM | Inhibition of active GTP-bound Cdc42. | [4] |
| 3T3 cells | Filopodia Formation | Bradykinin-stimulated | 10 µM | Significant reduction in the number and length of filopodia. | [11] |
| HaCaT cells | Filopodia Formation | - | 10 µM (non-toxic concentration) | Effective inhibition of filopodia formation. | [4] |
| OVCA429 cells | Cytotoxicity | - | Insensitive up to 10 µM | Low cytotoxicity observed in this ovarian cancer cell line. | [4] |
| SKOV3ip cells | Cytotoxicity | - | Some cytotoxicity at 10 µM | Cell line-dependent cytotoxic effects. | [4] |
Signaling Pathway
Cdc42 is a central node in signaling pathways that control actin dynamics and cell polarity. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), or integrins, GEFs facilitate the loading of GTP onto Cdc42. Active, GTP-bound Cdc42 then interacts with a variety of downstream effector proteins, such as p21-activated kinases (PAKs) and Wiskott-Aldrich syndrome protein (WASP), to initiate actin polymerization and the formation of filopodia. This compound intervenes in this pathway by binding directly to Cdc42, preventing its effective interaction with downstream effectors, thereby blocking the propagation of the signal.
References
- 1. researchgate.net [researchgate.net]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. CDC42 - Wikipedia [en.wikipedia.org]
- 6. Approaches of targeting Rho GTPases in cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-competitive inhibition - Wikipedia [en.wikipedia.org]
- 8. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Specificity of ML143 for Cdc42: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of ML143's specificity for the Rho GTPase, Cell division control protein 42 homolog (Cdc42). This compound is a well-characterized small molecule inhibitor that serves as a critical tool for investigating Cdc42-mediated signaling pathways. This document provides a comprehensive overview of its mechanism of action, quantitative data on its selectivity, detailed experimental protocols for specificity assessment, and visual representations of relevant pathways and workflows.
Core Concepts: Mechanism of Action
This compound acts as a potent, reversible, and non-competitive allosteric inhibitor of Cdc42. Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct site on the Cdc42 protein. This allosteric binding event induces a conformational change in Cdc42, which prevents it from interacting with its downstream effectors, thereby inhibiting its signaling functions. A key feature of this compound is its high selectivity for Cdc42 over other members of the Rho GTPase family, such as Rac1 and RhoA, making it an invaluable probe for dissecting Cdc42-specific cellular processes.
Quantitative Data: Specificity Profile of this compound
The following table summarizes the inhibitory potency of this compound against various Rho GTPases, providing a clear quantitative measure of its specificity. The half-maximal inhibitory concentration (IC50) values were determined using various biochemical and cell-based assays.
| GTPase Target | IC50 (µM) | Assay Conditions | Reference |
| Cdc42 | ~0.2 - 2.0 | Bead-based GTP-binding assay | [1] |
| Rac1 | >100 | Bead-based GTP-binding assay | [1] |
| RhoA | >100 | Bead-based GTP-binding assay | [2] |
| Rab2 | No significant inhibition up to 100 µM | Multiplex screen | [1] |
| Rab7 | No significant inhibition up to 100 µM | Multiplex screen | [1] |
| Ras | No significant inhibition up to 100 µM | Multiplex screen | [1] |
Experimental Protocols for Specificity Determination
Accurate assessment of this compound's specificity relies on robust experimental methodologies. Below are detailed protocols for key assays used to characterize the inhibitor's activity and selectivity.
Guanine Nucleotide Exchange Factor (GEF)-Mediated GTP-Binding Assay (G-LISA)
This ELISA-based assay quantifies the active, GTP-bound form of Cdc42.
Principle: A 96-well plate is coated with a Cdc42-binding protein, which specifically captures the active GTP-bound form of Cdc42 from cell lysates. The captured active Cdc42 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and apply experimental treatments (e.g., with and without this compound).
-
Wash cells with ice-cold PBS.
-
Lyse cells with the provided ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
G-LISA Procedure:
-
Add equal amounts of protein lysate to the wells of the G-LISA plate.
-
Incubate for the recommended time to allow for the capture of active Cdc42.
-
Wash the wells multiple times to remove unbound proteins.
-
Add the primary antibody specific for Cdc42 and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Incubate and then wash the wells again.
-
Add the HRP substrate and incubate until color development is sufficient.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the fold change in active Cdc42 levels between different treatment groups.
-
PAK-PBD Pull-Down Assay
This affinity precipitation assay isolates active Cdc42 from cell lysates.
Principle: The p21-binding domain (PBD) of the p21-activated kinase (PAK) specifically binds to the GTP-bound, active form of Cdc42 and Rac1. Agarose or magnetic beads conjugated with GST-PAK-PBD are used to "pull down" active Cdc42 from cell lysates. The amount of pulled-down Cdc42 is then quantified by Western blotting.
Protocol:
-
Cell Lysis:
-
Prepare cell lysates as described in the G-LISA protocol.
-
-
Pull-Down Procedure:
-
Incubate the cell lysates with GST-PAK-PBD conjugated beads with gentle rocking at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Cdc42.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity of the pulled-down Cdc42.
-
Compare the levels of active Cdc42 in this compound-treated samples to control samples.
-
Filopodia Formation Assay
This cell-based assay visually assesses the effect of this compound on a Cdc42-dependent cellular process.
Principle: Cdc42 is a key regulator of filopodia formation, which are thin, finger-like protrusions from the cell surface. Inhibition of Cdc42 by this compound is expected to reduce or eliminate the formation of filopodia.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Swiss 3T3 fibroblasts) on coverslips.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Stimulate the cells with an appropriate agonist (e.g., bradykinin or EGF) to induce filopodia formation.
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Stain the actin cytoskeleton with fluorescently labeled phalloidin.
-
Mount the coverslips on microscope slides.
-
-
Microscopy and Image Analysis:
-
Acquire images of the cells using a fluorescence microscope.
-
Quantify the number and length of filopodia per cell in the different treatment groups.
-
-
Data Analysis:
-
Statistically compare the filopodia characteristics between this compound-treated and control cells.
-
Visualizing the Core Mechanisms
To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language for Graphviz, illustrate a key Cdc42 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
References
The Discovery and Development of ML143: A Technical Guide to a Selective Cdc42 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 42 (Cdc42), a member of the Rho family of small GTPases, is a pivotal regulator of essential cellular processes, including cytoskeletal organization, cell polarity, and migration. Its dysregulation is implicated in various pathologies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and characterization of ML143 (also known as CID-2950007), a potent, selective, and reversible non-competitive inhibitor of Cdc42.[1] We will detail the high-throughput screening campaign that led to its identification, its mechanism of action, and its selectivity profile. Furthermore, this guide presents detailed protocols for the key biochemical and cell-based assays used to validate its activity, along with a comprehensive summary of its quantitative data.
Introduction to Cdc42 and the Rationale for Inhibition
Cdc42 acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which enhance inactivation.[2] In its active state, Cdc42 interacts with a multitude of downstream effector proteins, such as p21-activated kinases (PAKs), to initiate signaling cascades that culminate in diverse cellular responses, including the formation of filopodia.[3][4] Given the crucial role of Cdc42 in cell motility and proliferation, the development of small molecule inhibitors is of significant interest for both basic research and as potential therapeutics.
Discovery of this compound through High-Throughput Screening
This compound was identified through a bead-based multiplex flow cytometry high-throughput screening (HTS) assay. This innovative approach allowed for the simultaneous screening of a large compound library against multiple GTPase targets.[5] The primary screen identified compounds that inhibited the binding of a fluorescently labeled GTP analog (BODIPY-FL-GTP) to Cdc42.[6]
Experimental Workflow: From HTS to Characterization
The discovery and validation of this compound followed a logical progression of experiments to confirm its activity, determine its mechanism of action, and assess its cellular effects.
Mechanism of Action of this compound
Biochemical studies have revealed that this compound is a reversible, non-competitive inhibitor of Cdc42. This was determined through equilibrium binding studies where the presence of this compound did not alter the binding affinity of BODIPY-FL-GTP to Cdc42, but rather reduced the maximum binding capacity.[5] This indicates that this compound binds to an allosteric site on Cdc42, rather than the nucleotide-binding pocket.[1][7]
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various biochemical and cell-based assays. The following table summarizes the key inhibitory concentration (IC50) and effective concentration (EC50) values.
| Assay Type | Target/Cell Line | IC50 / EC50 (µM) | Notes | Citation(s) |
| Biochemical Assays | ||||
| Bead-based GTP Substrate Assay | Wild-type Cdc42 (with EDTA) | ~2.0 | Non-competitive inhibition | |
| Wild-type Cdc42 (with Mg2+) | ~0.2 | |||
| Activated mutant Cdc42 (Q61L) | 5.4 | [8] | ||
| Rac1, Rab2, Rab7, Ras | >100 | Demonstrates high selectivity for Cdc42 | [8] | |
| Cell-Based Assays | ||||
| G-LISA™ (Cdc42 Activation) | 3T3 cells (EGF-stimulated) | <10 | Inhibition of active GTP-bound Cdc42 | |
| Filopodia Formation | 3T3 cells | <10 | Inhibition of a key Cdc42-dependent cellular process | |
| Cytotoxicity | OVCA429 cells | Insensitive up to 10 | Low cytotoxicity observed | [1] |
| SKOV3ip cells | Some cytotoxicity at 10 | Cell line-dependent effects | [1] |
Cdc42 Signaling Pathway and Inhibition by this compound
Cdc42 is a central node in signaling pathways that link extracellular cues to the regulation of the actin cytoskeleton. Upon activation by GEFs, GTP-bound Cdc42 interacts with downstream effectors to initiate a signaling cascade. A key pathway involves the activation of N-WASP and the Arp2/3 complex, as well as formins, leading to actin polymerization and the formation of filopodia.[4] this compound, by binding to an allosteric site on Cdc42, prevents it from adopting its active conformation, thereby inhibiting these downstream signaling events.
Experimental Protocols
Bead-based Multiplex Flow Cytometry HTS for Cdc42 Inhibitors
This protocol describes the primary high-throughput screening method used to identify this compound.
Materials:
-
GST-tagged GTPases (Cdc42, Rac1, RhoA, etc.)
-
Glutathione (GSH)-coated beads suitable for flow cytometry
-
NP-HPS buffer (and NP-HPSE with EDTA)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Compound library (e.g., MLSCN library)
-
384-well plates
-
Flow cytometer with a high-throughput sampler (e.g., HyperCyt)
Procedure:
-
Bead Coating:
-
Nucleotide Depletion (for binding studies):
-
HTS Assay:
-
Prepare a mixture of the different GTPase-coated bead sets.
-
In a 384-well plate, add the bead mixture to each well.
-
Add the test compounds from the library to the wells at a final concentration (e.g., 10 µM).[6]
-
Add BODIPY-FL-GTP to each well at a final concentration (e.g., 200 nM).[6]
-
Incubate for 45 minutes.[6]
-
-
Data Acquisition:
-
Analyze the plates using a flow cytometer equipped with a high-throughput sampler.[6]
-
Measure the fluorescence of BODIPY-FL-GTP bound to each bead population.
-
A decrease in fluorescence indicates potential inhibition of nucleotide binding.
-
G-LISA™ Cdc42 Activation Assay
This ELISA-based assay quantifies the amount of active, GTP-bound Cdc42 in cell lysates.
Materials:
-
G-LISA™ Cdc42 Activation Assay Kit (contains Cdc42-GTP binding plate, lysis buffer, antibodies, and detection reagents)
-
Swiss 3T3 cells
-
Epidermal Growth Factor (EGF) as a stimulant
-
This compound or other test compounds
-
Microplate spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Swiss 3T3 cells to sub-confluence.[6]
-
Serum-starve the cells to reduce basal Cdc42 activity.[6]
-
Pre-treat the cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 60 minutes.[6]
-
Stimulate the cells with a Cdc42 activator, such as 100 ng/ml EGF, for 2 minutes to induce Cdc42 activation.[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
G-LISA™ Assay:
-
Add the cell lysates to the wells of the Cdc42-GTP binding plate.
-
Incubate to allow the active Cdc42 to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against Cdc42 and incubate.
-
Wash and add the secondary HRP-conjugated antibody.
-
Wash and add the HRP substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm.[1]
-
A decrease in absorbance in this compound-treated samples compared to the stimulated control indicates inhibition of Cdc42 activation.
-
Filopodia Formation Assay
This cell-based assay visually assesses the effect of this compound on a key cellular process regulated by Cdc42.
Materials:
-
Swiss 3T3 cells
-
Glass coverslips
-
Cell culture medium
-
Bradykinin or other filopodia-inducing agent
-
This compound or other test compounds
-
4% paraformaldehyde for fixation
-
0.1% Triton X-100 for permeabilization
-
Rhodamine phalloidin (to stain F-actin)
-
DAPI (to stain nuclei)
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ with FiloQuant plugin)[9]
Procedure:
-
Cell Seeding and Treatment:
-
Seed Swiss 3T3 cells on glass coverslips and allow them to adhere.
-
Serum-starve the cells.
-
Pre-treat the cells with this compound or vehicle control at desired concentrations.
-
Stimulate the cells with a filopodia-inducing agent like bradykinin.
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain the F-actin with rhodamine phalloidin and the nuclei with DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and length of filopodia per cell using image analysis software.[9] A significant reduction in filopodia formation in this compound-treated cells compared to the stimulated control demonstrates the inhibitor's efficacy in a cellular context.
-
Structure-Activity Relationship (SAR) of this compound Analogs
Preliminary SAR studies have been conducted on analogs of this compound to understand the structural requirements for its inhibitory activity. The core structure consists of a dihydropyrazoline ring with three aryl substituents. Modifications to these substituents have shown varying effects on potency. For instance, altering the central dihydropyrazoline core to an aromatic pyrazole ring resulted in a near-complete loss of activity, suggesting that the puckered conformation of the dihydropyrazoline is crucial for binding to the allosteric site of Cdc42.[5] Further exploration of the aryl substituents is necessary to develop a comprehensive SAR profile and to guide the design of next-generation Cdc42 inhibitors with improved properties.
Conclusion
This compound is a valuable chemical probe for studying the multifaceted roles of Cdc42 in cellular biology. Its discovery through a sophisticated high-throughput screening method and its characterization as a potent and selective non-competitive inhibitor have provided researchers with a powerful tool to dissect Cdc42-dependent signaling pathways. The detailed protocols and quantitative data presented in this guide are intended to facilitate its use in the laboratory and to serve as a foundation for the future development of Cdc42-targeted therapeutics.
References
- 1. Cdc42 G-LISA Activation Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. An optimization protocol for Swiss 3T3 feeder cell growth-arrest by Mitomycin C dose-to-volume derivation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Filopodia Quantification Using FiloQuant - PubMed [pubmed.ncbi.nlm.nih.gov]
ML143: A Technical Guide to its Biological Function and Cellular Effects for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML143, also identified as CID-2950007, is a potent, selective, and reversible non-competitive inhibitor of the Cell division cycle 42 (Cdc42) GTPase.[1][2] As a critical regulator of numerous cellular processes, the targeted inhibition of Cdc42 by this compound provides a valuable molecular tool for investigating cell signaling, cytoskeletal dynamics, and cell migration. This technical guide provides an in-depth overview of the biological function and cellular effects of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of the key signaling pathways it modulates.
Biological Function: Selective Inhibition of Cdc42
This compound functions as a selective inhibitor of Cdc42, a small GTPase belonging to the Rho family.[2][3] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular activities.[2][4] Cdc42 is a key orchestrator of actin cytoskeleton organization, cell polarity, migration, and proliferation.[3]
Mechanism of Action
This compound acts as a non-competitive, allosteric inhibitor of Cdc42.[1][5] It does not compete with GTP for the active site but is suggested to bind to an allosteric site, inducing a conformational change that prevents GTP binding and subsequent activation of Cdc42.[6][7][8] This mechanism allows for the reversible inhibition of Cdc42 activity.[2]
Selectivity Profile
A crucial feature of this compound for research applications is its high selectivity for Cdc42 over other members of the Rho GTPase family, such as Rac1 and RhoA, as well as other GTPases like Rab2 and Rab7.[1][2] This specificity enables the targeted investigation of Cdc42-mediated pathways without the confounding effects of inhibiting related signaling molecules.[2]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized below.
| Assay Type | Target/Cell Line | IC50 / EC50 (µM) | Notes |
| Biochemical Assays | |||
| Bead-based GTP Substrate Assay | Wild-type Cdc42 (with EDTA) | ~2.0 | Non-competitive inhibition. |
| Wild-type Cdc42 (with Mg2+) | ~0.2 | [2] | |
| Activated mutant Cdc42 (Q61L) | 5.4 | ||
| Rac1, Rab2, Rab7, Ras | >100 | Demonstrates high selectivity for Cdc42.[2] | |
| Cell-Based Assays | |||
| G-LISA™ (Cdc42 Activation) | 3T3 cells (EGF-stimulated) | <10 | Inhibition of active GTP-bound Cdc42.[2] |
| Filopodia Formation | 3T3 cells | <10 | Inhibition of a key Cdc42-dependent process.[1] |
| HaCaT cells | 10 (non-toxic) | Effective inhibition of filopodia formation. | |
| Cell Migration | Ovarian cancer cells | - | Inhibits cell migration.[1] |
| T. cruzi Replication | 3T3 cells | 2.8 | Implies a role for host cell Cdc42 in parasite replication.[2] |
Cellular Effects of this compound
Inhibition of Cdc42 by this compound leads to a range of observable cellular effects, primarily related to the actin cytoskeleton and cell motility.
Disruption of Actin Cytoskeleton and Filopodia Formation
Cdc42 is a master regulator of actin polymerization and the formation of filopodia, which are thin, finger-like protrusions involved in cell sensing and migration.[2] Treatment with ML141 disrupts the normal organization of the actin cytoskeleton and inhibits the formation of these structures.[1][9] This effect is a direct consequence of inhibiting Cdc42's downstream signaling to effectors like N-WASP and the Arp2/3 complex, which are crucial for actin nucleation and polymerization.[10]
Inhibition of Cell Migration and Invasion
By disrupting the machinery of cellular motility, this compound effectively inhibits cell migration and invasion.[1][11] This has been observed in various cell types, including cancer cells.[1][11][12] The ability to block cell migration makes this compound a valuable tool for studying cancer metastasis and other processes involving cell movement.
Impact on Cell Proliferation and Viability
The effect of this compound on cell proliferation and viability can be cell-type dependent. In some cancer cell lines, such as OVCA429, it shows low cytotoxicity.[1] However, in other lines like SKOV3ip, some cytotoxicity has been observed at higher concentrations.[1] In prostate stromal cells, this compound has been shown to inhibit proliferation and colony formation, and increase cell death, mimicking the effects of silencing Cdc42.[10]
Signaling Pathways Modulated by this compound
This compound, by inhibiting Cdc42, modulates several downstream signaling pathways.
The Cdc42-PAK-Actin Signaling Axis
A primary pathway affected by this compound is the direct signaling cascade from Cdc42 to its downstream effectors that control actin dynamics. Activated Cdc42 binds to and activates p21-activated kinases (PAKs) and the Wiskott-Aldrich syndrome protein (WASP) family, including N-WASP.[10][12][13] These effectors, in turn, regulate the Arp2/3 complex and cofilin to control actin polymerization, branching, and depolymerization, ultimately leading to the formation of structures like filopodia.[10] this compound blocks the initial activation of this cascade.
Caption: Cdc42-mediated actin polymerization pathway and the inhibitory action of ML141.
The Wnt5a/PI3K/miR-122 Pathway
In the context of hepatocyte differentiation from human adipose-derived mesenchymal stem cells (hADSCs), this compound has been shown to modulate the Wnt5a/PI3K/miR-122 pathway.[14] Inhibition of Cdc42 by this compound promotes a switch from canonical Wnt/β-catenin signaling to non-canonical Wnt5a signaling, leading to the activation of the PI3K/Akt pathway and subsequent induction of miR-122 expression, which is crucial for hepatocyte differentiation.[14]
Caption: ML141 modulates the Wnt5a/PI3K/miR-122 pathway in hADSCs.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Cdc42 Activation Assays
This assay specifically isolates the active, GTP-bound form of Cdc42 from cell lysates using a protein domain that selectively binds to active Cdc42, such as the p21-activated kinase 1 (PAK1) p21-binding domain (PBD) coupled to agarose or magnetic beads.[15][16][17]
Materials:
-
Cells of interest
-
This compound (and vehicle control, e.g., DMSO)
-
Stimulating agonist (e.g., Epidermal Growth Factor, EGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 125 mM HEPES, pH 7.5, 750 mM NaCl, 5% Igepal CA-630, 50 mM MgCl2, 5 mM EDTA, 10% Glycerol, with freshly added protease inhibitors)[16][18]
-
Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl)
-
Laemmli sample buffer
-
Anti-Cdc42 antibody
-
Standard Western Blotting reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Lysate Preparation:
-
Aspirate culture medium and wash cells twice with ice-cold PBS.
-
Lyse cells by adding ice-cold Lysis Buffer and scraping.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.[19]
-
-
Pull-Down of Active Cdc42:
-
Detection:
-
Elute bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.[16]
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Cdc42 antibody to detect the amount of active, pulled-down Cdc42.
-
Analyze band intensity to quantify the relative amount of active Cdc42.
-
Caption: Experimental workflow for the Cdc42 pull-down assay.
The G-LISA™ is a 96-well, ELISA-based assay that allows for the rapid and quantitative measurement of active Cdc42 from cell lysates.[21][22]
Protocol Outline:
-
Lyse treated and control cells.
-
Add equal amounts of protein lysate to a 96-well plate coated with a Cdc42-GTP-binding protein.
-
Incubate to allow active Cdc42 to bind.
-
Wash away unbound proteins.
-
Detect bound active Cdc42 with a specific antibody.
-
Use a secondary antibody conjugated to HRP and a colorimetric substrate to generate a signal.
-
Measure absorbance at 490 nm. A decrease in signal in this compound-treated samples indicates inhibition of Cdc42 activation.[23]
Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, measures the migratory capacity of cells through a porous membrane in response to a chemoattractant.[3][24][25][26]
Materials:
-
Transwell inserts (e.g., 8 µm pore size) and 24-well plates
-
Cells of interest
-
This compound (and vehicle control)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixative (e.g., 70% ethanol or 4% paraformaldehyde)
-
Stain (e.g., Crystal Violet)
Protocol:
-
Cell Preparation:
-
Pre-treat cells with various concentrations of this compound or vehicle control.
-
Harvest and resuspend the cells in serum-free medium.[26]
-
-
Assay Setup:
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.[25]
-
-
Migration:
-
Incubate the plate for a period sufficient for cell migration (e.g., 6-24 hours), depending on the cell type.
-
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[24]
-
Fix the migrated cells on the lower surface of the membrane.[25]
-
Stain the fixed cells with Crystal Violet.[26]
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image multiple fields of view for each membrane using a microscope and count the number of migrated cells.
-
Caption: Experimental workflow for the Transwell cell migration assay.
Visualization of Actin Cytoskeleton
Phalloidin staining is a common method to visualize filamentous actin (F-actin) in fixed cells.[1][27]
Protocol Outline:
-
Grow cells on coverslips and treat with this compound or vehicle.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[1][28]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes.[1][28]
-
Incubate with a fluorescently-conjugated phalloidin solution (e.g., 1:100 to 1:1000 dilution in PBS) for 20-90 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides with mounting medium.
-
Visualize the actin cytoskeleton using fluorescence microscopy.
Conclusion
This compound is a highly selective and potent inhibitor of Cdc42 GTPase, making it an indispensable tool for cell biology and drug discovery research. Its ability to specifically target Cdc42 allows for the detailed investigation of its role in actin dynamics, cell migration, and associated signaling pathways. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in elucidating the complex biological functions of Cdc42.
References
- 1. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 2. Phalloidin Staining of Actin Filaments for Visualization of Muscle Fibers in Caenorhabditis elegans [en.bio-protocol.org]
- 3. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 4. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Spatially Distinct Binding of Cdc42 to PAK1 and N-WASP in Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spatially distinct binding of Cdc42 to PAK1 and N-WASP in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the RhoGTPase Cdc42 by ML141 enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. Cdc42 G-LISA Activation Assay Kit (Colorimetric) II - Creative BioMart [creativebiomart.net]
- 22. shop.bio-connect.nl [shop.bio-connect.nl]
- 23. sc.edu [sc.edu]
- 24. corning.com [corning.com]
- 25. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Phalloidin Staining of Actin Filaments for Visualization of Muscle Fibers in Caenorhabditis elegans [bio-protocol.org]
- 28. yeasenbio.com [yeasenbio.com]
The Role of ML141 (ML143) in Actin Cytoskeleton Regulation: A Technical Guide
Introduction
The actin cytoskeleton is a dynamic and intricate network of protein filaments that plays a pivotal role in a multitude of cellular processes, including the maintenance of cell shape, motility, and intracellular transport. The continuous remodeling of this network is tightly regulated by a complex interplay of signaling molecules. Among the key regulators are the Rho family of small GTPases, with Cell division control protein 42 (Cdc42) being a central player in orchestrating the formation of actin-rich protrusions such as filopodia.
This technical guide provides an in-depth exploration of the role of ML141, a potent and selective small-molecule inhibitor of Cdc42, in the regulation of the actin cytoskeleton. It is important to note that while the query specified ML143, the available scientific literature predominantly refers to the well-characterized Cdc42 inhibitor ML141 (also identified by its compound identification number CID-2950007). It is highly probable that this compound is a synonymous or related designation for ML141, and as such, this guide will focus on the established data for ML141. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ML141's mechanism of action and its utility as a molecular probe to dissect Cdc42-mediated actin dynamics.
Mechanism of Action of ML141
ML141 acts as a potent, selective, and reversible non-competitive inhibitor of Cdc42 GTPase.[1][2] Unlike competitive inhibitors that vie for the same binding site as the natural ligand, ML141 binds to an allosteric site on the Cdc42 protein.[3] This binding event induces a conformational change in Cdc42, which in turn prevents the binding of GTP and locks the GTPase in an inactive state.[2][4] By doing so, ML141 effectively blocks the interaction of Cdc42 with its downstream effector proteins, thereby inhibiting the signaling cascades that lead to the reorganization of the actin cytoskeleton.[2] Its high selectivity for Cdc42 over other Rho family GTPases, such as Rac1 and RhoA, makes it an invaluable tool for specifically investigating Cdc42-dependent cellular functions.[3][5]
Quantitative Data on ML141 Inhibition
The inhibitory activity of ML141 against Cdc42 has been quantified in various biochemical and cell-based assays. The following table summarizes the key potency data.
| Assay Type | Target/Cell Line | IC50 / EC50 (µM) | Reference(s) |
| Bead-based GTP Substrate Assay | Wild-type Cdc42 (with EDTA) | ~2.6 - 5.4 | [5] |
| Bead-based GTP Substrate Assay | Wild-type Cdc42 (with Mg2+) | ~0.2 | [2] |
| Bead-based GTP Substrate Assay | Activated mutant Cdc42 (Q61L) | 5.4 | [2] |
| G-LISA™ (Cdc42 Activation) | 3T3 cells (EGF-stimulated) | <10 | [2] |
| Filopodia Formation | 3T3 cells | <10 | [2] |
Impact on Actin Cytoskeleton Dynamics and Cellular Processes
The inhibition of Cdc42 by ML141 leads to distinct and observable changes in the actin cytoskeleton and associated cellular behaviors.
Disruption of Filopodia Formation
Cdc42 is a master regulator of filopodia, which are thin, finger-like protrusions of the plasma membrane that act as cellular sensors.[5] Cdc42 activation leads to the recruitment and activation of downstream effectors, most notably the Wiskott-Aldrich syndrome protein (WASP) and Neural Wiskott-Aldrich syndrome protein (N-WASP).[6][7] These proteins, in turn, activate the Arp2/3 complex, which nucleates the formation of new actin filaments, and formins, which promote the elongation of unbranched actin filaments.[7][8] Treatment of cells with ML141 effectively inhibits the formation of these Cdc42-dependent filopodia.[2][9]
Inhibition of Cell Migration and Invasion
Cell migration is a complex process that relies heavily on the dynamic remodeling of the actin cytoskeleton to form protrusive structures like lamellipodia and filopodia at the leading edge.[10][11] By disrupting filopodia formation and potentially other Cdc42-mediated actin structures, ML141 has been shown to inhibit the migration and invasion of various cell types, including cancer cells.[10][12][13]
Signaling Pathway of ML141 in Actin Cytoskeleton Regulation
The following diagram illustrates the signaling pathway through which ML141 exerts its effects on the actin cytoskeleton.
Caption: ML141 signaling pathway in actin regulation.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of ML141's effect on the actin cytoskeleton are provided below.
Cdc42 Activation Assay (G-LISA™)
This protocol is for a G-LISA™ (GTPase Ligand-binding and Immunosorbent Assay), a 96-well plate-based assay to measure the active, GTP-bound form of Cdc42.
Materials:
-
Cells of interest (e.g., Swiss 3T3 fibroblasts)
-
ML141 (and vehicle control, e.g., DMSO)
-
Growth medium with and without serum
-
Stimulating agent (e.g., Epidermal Growth Factor - EGF)
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (provided with G-LISA™ kit)
-
G-LISA™ kit for Cdc42 activation (containing Cdc42-GTP-binding protein coated plate, antibodies, and detection reagents)
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 10 cm dish and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with desired concentrations of ML141 or vehicle control for 1-2 hours.
-
Stimulate the cells with a suitable agonist (e.g., 100 ng/mL EGF) for 5-10 minutes to activate Cdc42.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
G-LISA™ Assay:
-
Follow the manufacturer's instructions for the G-LISA™ kit.
-
Briefly, add an equal amount of protein lysate to the wells of the Cdc42-GTP-binding protein coated plate.
-
Incubate to allow the active Cdc42 to bind.
-
Wash the wells and add the primary antibody specific for Cdc42.
-
Incubate and wash, then add the secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Incubate and wash, then add the substrate and measure the absorbance using a plate reader.
-
A decrease in signal in ML141-treated samples compared to the stimulated control indicates inhibition of Cdc42 activation.
-
Caption: Workflow for the G-LISA™ Cdc42 Activation Assay.
Immunofluorescence Staining of F-actin for Filopodia Visualization
This protocol details the steps for fixing, permeabilizing, and staining cells to visualize the actin cytoskeleton and assess filopodia formation.
Materials:
-
Cells cultured on glass coverslips
-
ML141 (and vehicle control)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (methanol-free)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% Bovine Serum Albumin - BSA in PBS)
-
Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired concentrations of ML141 or vehicle control for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Staining:
-
Block non-specific binding by incubating the cells with blocking buffer for 30 minutes at room temperature.
-
Dilute the fluorescently labeled phalloidin in blocking buffer according to the manufacturer's instructions.
-
Incubate the cells with the phalloidin solution for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and analyze the morphology of the actin cytoskeleton, specifically noting the presence or absence of filopodia in ML141-treated versus control cells.
-
Caption: Workflow for Immunofluorescence Staining of F-actin.
Transwell Cell Migration Assay
This assay, also known as a Boyden chamber assay, is used to quantify the migratory capacity of cells.
Materials:
-
Transwell inserts (with a porous membrane, e.g., 8 µm pore size)
-
24-well plates
-
Cells of interest
-
Serum-free medium and medium with a chemoattractant (e.g., 10% Fetal Bovine Serum - FBS)
-
ML141 (and vehicle control)
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Serum-starve the cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of ML141 or vehicle control.
-
-
Assay Setup:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).
-
-
Fixation and Staining:
-
After incubation, remove the inserts from the plate.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field and compare the results between ML141-treated and control groups.
-
Caption: Workflow for the Transwell Cell Migration Assay.
Conclusion
ML141 is a well-characterized and highly selective inhibitor of the small GTPase Cdc42. Its ability to specifically disrupt Cdc42-mediated signaling pathways provides a powerful tool for investigating the intricate regulation of the actin cytoskeleton. By inhibiting Cdc42, ML141 effectively blocks the formation of filopodia and impedes cell migration, highlighting the critical role of Cdc42 in these actin-dependent processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize ML141 in their studies of actin dynamics and to explore the therapeutic potential of targeting the Cdc42 signaling axis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The small GTPase CDC42 regulates actin dynamics during porcine oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamics of Actin Cytoskeleton and Their Signaling Pathways during Cellular Wound Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. MicroRNA-143 inhibits cell migration and invasion by targeting matrix metalloproteinase 13 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MicroRNA-143 targets MACC1 to inhibit cell invasion and migration in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MicroRNA-143 regulates cell migration and invasion by targeting GOLM1 in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MicroRNA-143 regulates cell migration and invasion by targeting GOLM1 in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ML143: A Technical Guide to its Effects on Cell Morphology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML143 is a potent and selective small-molecule inhibitor of the Rho family GTPase, Cell Division Control protein 42 (Cdc42). As a key regulator of the actin cytoskeleton, Cdc42 plays a pivotal role in numerous cellular processes including the establishment of cell polarity, cell migration, and the formation of specialized cellular protrusions such as filopodia and lamellipodia. Dysregulation of Cdc42 activity is implicated in a variety of pathological conditions, most notably in cancer, where it contributes to tumor progression, invasion, and metastasis. Consequently, inhibitors of Cdc42, such as this compound, are valuable research tools for dissecting the intricacies of Cdc42-mediated signaling and represent a promising avenue for the development of novel therapeutic agents.
This technical guide provides an in-depth overview of the effects of this compound on cell morphology, with a focus on its mechanism of action, quantitative effects on cellular structures, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Inhibition of Cdc42
This compound functions as a non-competitive, allosteric inhibitor of Cdc42. It binds to a site distinct from the GTP/GDP binding pocket, inducing a conformational change in the protein that prevents it from interacting with its downstream effectors. This inhibition is highly selective for Cdc42 over other Rho family GTPases like Rac1 and RhoA.[1][2][3]
The primary consequence of this compound-mediated Cdc42 inhibition is the disruption of actin cytoskeleton dynamics. Cdc42, in its active GTP-bound state, initiates a signaling cascade that leads to the polymerization of actin filaments and the formation of filopodia—slender, finger-like protrusions that act as cellular sensors. By blocking Cdc42 activity, this compound effectively abrogates these processes, leading to distinct and quantifiable changes in cell morphology.
Quantitative Data on Morphological Changes
| Morphological Parameter | Treatment Group | Quantitative Change | Reference Cell Type(s) |
| Filopodia Number | ML141 (10 µM) | Significant decrease compared to control | 3T3 fibroblasts, Ovarian cancer cells |
| Filopodia Length | ML141 (10 µM) | Significant decrease in average length | 3T3 fibroblasts |
| Cell Spreading Area | ML141 (10 µM) | Reduced cell spreading on fibronectin | Mouse Embryonic Fibroblasts (MEFs) |
| Cell Migration | ML141 (10 µM) | Inhibition of cell migration in wound healing assays | Ovarian cancer cells |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols for investigating the effects of this compound on cell morphology.
Cell Culture and this compound Treatment
Materials:
-
Cell line of interest (e.g., HeLa, 3T3 fibroblasts, or a cancer cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Seed cells onto the desired culture vessel (e.g., 6-well plate with glass coverslips for immunofluorescence) and allow them to adhere and reach 50-70% confluency.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A typical concentration range to test is 1-20 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
Immunofluorescence Staining of the Actin Cytoskeleton
Materials:
-
Treated and control cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
After this compound treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) and DAPI (to stain the nucleus) in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope.
Quantitative Analysis of Cell Morphology
Procedure:
-
Acquire images of fluorescently stained cells using a high-resolution microscope.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify morphological parameters.
-
Filopodia Analysis: Manually or using an automated plugin (e.g., FiloQuant), count the number of filopodia per cell and measure their length from the cell edge to the tip.
-
Cell Area and Circularity: Outline the cell periphery to measure the total cell area and calculate a circularity index (a value of 1.0 indicates a perfect circle).
-
Perform statistical analysis to compare the measurements between control and this compound-treated groups.
Cdc42 Activation Assay (G-LISA)
Materials:
-
Cdc42 G-LISA Activation Assay Kit (commercially available)
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Lyse the cells after this compound treatment according to the G-LISA kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
Equal amounts of protein from each sample are added to the Cdc42-GTP binding plate provided in the kit.
-
Follow the kit's protocol for incubation, washing, and addition of the primary and secondary antibodies.
-
Measure the absorbance using a plate reader at the recommended wavelength.
-
A decrease in signal in the this compound-treated samples compared to the control indicates inhibition of Cdc42 activation.
Visualizations
Signaling Pathway
Caption: Cdc42 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for analyzing this compound's effect on cell morphology.
References
- 1. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An Introductory Guide to Using ML143 in Research: A Technical Whitepaper on a Representative ROCK Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This technical guide serves as an in-depth introduction to the research applications of a representative Rho-associated protein kinase (ROCK) inhibitor. As specific public domain data for a compound designated "ML143" is unavailable, this document utilizes the well-characterized and widely-used ROCK inhibitor, Y-27632 , as a surrogate to provide a practical and detailed framework for researchers. The principles, experimental protocols, and data presented herein are broadly applicable to novel molecules targeting the ROCK signaling pathway.
Core Concepts: The Rho/ROCK Signaling Pathway
The Rho family of small GTPases, particularly RhoA, and its primary downstream effectors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), are central regulators of cell morphology, motility, and cytoskeletal dynamics.[1][2] This pathway is integral to a multitude of cellular functions including smooth muscle contraction, cell adhesion, migration, and proliferation.[3][4]
Mechanism of Action: The activation of G-protein coupled receptors (GPCRs) by various stimuli leads to the activation of RhoA.[1] RhoA, in its active GTP-bound state, then activates ROCK.[4] ROCK, a serine/threonine kinase, phosphorylates several downstream targets. A key substrate is the myosin phosphatase target subunit 1 (MYPT1), which upon phosphorylation leads to the inhibition of myosin light chain phosphatase (MLCP). This results in an increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin contractility.[1] ROCK inhibitors, such as Y-27632, act as ATP-competitive inhibitors at the kinase domain of ROCK, preventing the phosphorylation of its substrates and thereby downregulating this contractile signaling cascade.[3]
Caption: The RhoA/ROCK signaling pathway and point of inhibition by a ROCK inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the representative ROCK inhibitor, Y-27632.
Table 1: Biochemical and In Vitro Potency of Y-27632
| Parameter | Target | Value | Assay Type |
| IC₅₀ | ROCK1 | 1.6 nM | In Vitro Kinase Assay |
| IC₅₀ | ROCK2 | 4 nM | In Vitro Kinase Assay |
| Kᵢ | ROCK1 | 220 nM | In Vitro Kinase Assay |
| Kᵢ | ROCK2 | 300 nM | In Vitro Kinase Assay |
Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions.
Table 2: Functional Cellular and Tissue-Based Activity of Y-27632
| Assay | System | Endpoint | EC₅₀ / Effective Concentration |
| Aortic Ring Relaxation | Rat Aorta (pre-contracted with Phenylephrine) | Relaxation of smooth muscle contraction | ~6.3 µM (EC₅₀ for increasing phenylephrine EC₅₀)[5] |
| Neurite Outgrowth | PC12 Cells | Induction of neurite-bearing cells | 1-25 µM (dose-dependent increase)[6] |
| Cell Migration (Wound Healing) | Human Cardiac Stem Cells | Increased rate of wound closure | 10 µM (significant effect)[7] |
| Cell Proliferation | Human Foreskin Fibroblasts | Increased cell number | 5-20 µM (dose-dependent increase) |
Detailed Experimental Protocols
Reproducible and well-documented protocols are essential for robust research. The following sections provide detailed methodologies for key experiments.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ROCK1 and ROCK2 kinases.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., Myelin Basic Protein or a synthetic peptide)
-
ATP (Adenosine Triphosphate), radiolabeled [γ-³²P]ATP or fluorescently labeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (this compound/Y-27632) serially diluted in DMSO
-
96-well filter plates or standard microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a broad concentration range (e.g., 100 µM to 1 nM).
-
In a 96-well plate, add the kinase reaction buffer, recombinant ROCK enzyme, and the kinase substrate.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP if using radiometric detection).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
-
If using filter plates, wash the wells to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[3]
Objective: To assess the vasorelaxant effect of a ROCK inhibitor on pre-constricted arterial smooth muscle.
Materials:
-
Thoracic aorta from a rat
-
Wire myograph system
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Vasoconstrictor (e.g., Phenylephrine or U46619)
-
Test compound (this compound/Y-27632)
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering fat and connective tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
Mount the aortic rings in the chambers of a wire myograph containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of ~1.5 g.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction reaches a plateau, add the test compound in a cumulative manner, increasing the concentration stepwise.
-
Record the isometric tension after each addition until a maximal relaxation is observed or the concentration range is exhausted.
-
Calculate the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve to determine the EC₅₀ of the compound for vasorelaxation.[5][8]
Objective: To evaluate the effect of a ROCK inhibitor on the collective migration of a cell monolayer.
Materials:
-
Adherent cell line of interest (e.g., fibroblasts, endothelial cells)
-
24-well or 48-well cell culture plates
-
Cell culture medium with and without serum
-
Test compound (this compound/Y-27632)
-
Sterile 200 µL pipette tip or a specialized wound healing tool
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and culture until they form a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Capture an image of the scratch at time 0.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for each condition.[7][9]
Objective: To assess the effect of a ROCK inhibitor on the formation and elongation of neurites in a neuronal cell line.
Materials:
-
PC12 cell line or other suitable neuronal cells
-
Cell culture plates coated with an appropriate substrate (e.g., collagen or poly-L-lysine)
-
Differentiation medium (low serum)
-
Test compound (this compound/Y-27632)
-
Microscope with a camera and image analysis software
Procedure:
-
Plate PC12 cells on coated plates at a low density to allow for clear visualization of individual cells and their processes.
-
Allow the cells to adhere for 24 hours.
-
Replace the medium with differentiation medium containing the test compound at various concentrations.
-
Incubate the cells for a defined period (e.g., 24-72 hours).
-
Capture images of multiple random fields for each condition.
-
Quantify neurite outgrowth using one of the following methods:
-
Percentage of neurite-bearing cells: Count the number of cells with at least one neurite that is longer than the cell body diameter.[6]
-
Total neurite length per cell: Trace and measure the length of all neurites for a representative number of cells.
-
-
Analyze the data to determine the effect of the compound on neurite formation and elongation.[10][11]
Experimental and Logical Workflow Visualization
The following diagrams illustrate a typical research workflow for characterizing a novel ROCK inhibitor.
Caption: A comprehensive workflow for the preclinical characterization of a novel ROCK inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medsci.org [medsci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Y-27632 Induces Neurite Outgrowth by Activating the NOX1-Mediated AKT and PAK1 Phosphorylation Cascades in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ML143 Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML143 is a potent, selective, and reversible non-competitive inhibitor of the Cell division control protein 42 (Cdc42) GTPase. Cdc42, a member of the Rho family of small GTPases, is a critical signaling node that regulates a diverse array of cellular processes. These processes include the establishment of cell polarity, cytoskeletal dynamics, cell cycle progression, and cell migration. The function of Rho GTPases as molecular switches, cycling between an inactive GDP-bound and an active GTP-bound state, is well-established. Dysregulation of Cdc42 activity is implicated in various pathological conditions, including cancer, where it can contribute to tumor initiation, growth, and metastasis. As a specific inhibitor of Cdc42, this compound serves as an invaluable chemical probe for elucidating the intricate roles of Cdc42 in both normal physiology and disease states. These application notes provide detailed protocols for the use of this compound in cell culture to investigate its effects on cancer cell biology.
Mechanism of Action
This compound functions as a non-competitive inhibitor of Cdc42. It does not bind to the nucleotide-binding pocket but rather to an allosteric site, thereby locking the GTPase in an inactive conformation. This prevents Cdc42 from interacting with its downstream effector proteins and subsequently blocks the initiation of its signaling cascades. This targeted mode of action allows for the specific investigation of Cdc42-mediated cellular functions with minimal off-target effects on other Rho family GTPases such as Rac1, Rab2, or Rab7.
Data Presentation
The following tables summarize key quantitative data for the this compound inhibitor.
| Parameter | Value | Assay Conditions |
| Biochemical IC50 | ~200 nM | Against nucleotide-depleted wild-type Cdc42 with Mg2+ and 1 nM GTP |
| Cell-Based EC50 | 2.1 µM (WT Cdc42) | EGF-stimulated 3T3 cells |
| 2.6 µM (Q61L mutant) | EGF-stimulated 3T3 cells |
Table 1: Potency of this compound Inhibitor.
| Cell Line | Cancer Type | Assay Type | This compound Concentration (µM) | Observed Effect |
| SW620 | Colon Cancer | Transwell Invasion | 1, 5, 10, 20 | Dose-dependent inhibition of invasion |
| Various | Various | Cell Viability | 1-10 | Effective inhibition of Cdc42 without significant cytotoxicity |
Table 2: Representative Effects of this compound in Cancer Cell Lines. Note: Data for SW620 cells is indicative of expected dose-dependent effects based on a similar Cdc42 inhibitor.
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture applications, prepare a stock solution of 10-20 mM in sterile DMSO.
-
Storage: Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment: When treating cells, dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to minimize solvent-induced effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment). Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Experimental workflow for the cell viability assay.
Protocol 2: Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound through the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
This compound Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 5 µM, 10 µM) or vehicle control. It is recommended to use a serum-reduced medium (e.g., 1-2% FBS) to minimize cell proliferation effects.
-
Image Acquisition: Capture an initial image (t=0) of the wound for each condition. Incubate the plate at 37°C and 5% CO2. Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
Experimental workflow for the wound healing assay.
Protocol 3: Transwell Invasion Assay
This assay assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain (0.1%)
-
Microscope with a camera
Procedure:
-
Coating of Transwell Inserts: Thaw Matrigel on ice and dilute it with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for at least 2 hours at 37°C to allow for gelation.
-
Cell Preparation and Seeding: Serum-starve the cancer cells for 12-24 hours. Trypsinize and resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control. Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the Matrigel-coated inserts.
-
Invasion Assay: Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber. Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber and use a cotton swab to gently remove the non-invaded cells and Matrigel from the top of the membrane.
-
Fixation and Staining: Fix the invaded cells on the bottom of the insert membrane with methanol or paraformaldehyde. Stain the cells with 0.1% crystal violet.
-
Visualization and Quantification: Gently wash the inserts to remove excess stain. Capture images of the stained, invaded cells. Count the number of invaded cells in several random fields of view.
Experimental workflow for the transwell invasion assay.
Cdc42 Signaling Pathway
Cdc42 is activated by Guanine nucleotide Exchange Factors (GEFs) and inactivated by GTPase-Activating Proteins (GAPs). In its active, GTP-bound state, Cdc42 interacts with a multitude of downstream effector proteins to regulate various cellular functions. The diagram below illustrates a simplified overview of the Cdc42 signaling pathway and the point of inhibition by this compound.
Simplified Cdc42 signaling pathway and this compound inhibition.
Application Notes and Protocols for Live-Cell Imaging with ML143, a Cdc42 GTPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML143, a potent and selective inhibitor of the cell division control protein 42 (Cdc42) homolog, in live-cell imaging studies. This document outlines the mechanism of action of this compound, provides detailed protocols for its application in studying cytoskeletal dynamics and cell migration, and offers quantitative data to guide experimental design.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the active, GTP-bound state of Cdc42, a key member of the Rho family of small GTPases. Cdc42 is a master regulator of numerous cellular processes, including the establishment of cell polarity, regulation of the actin cytoskeleton, and cell migration. By non-competitively inhibiting Cdc42, this compound serves as a valuable tool for dissecting the intricate signaling pathways governed by this crucial protein in real-time within living cells.
Mechanism of Action
This compound functions as a non-competitive inhibitor of Cdc42. It binds to an allosteric site on the GTPase, distinct from the GTP/GDP binding pocket. This binding event is thought to induce a conformational change in Cdc42, preventing it from interacting with its downstream effectors, thereby blocking signal transduction. This targeted inhibition allows for the specific investigation of Cdc42-dependent cellular functions.
Quantitative Data for this compound
The following tables summarize key quantitative data for this compound to aid in experimental planning. It is important to note that optimal concentrations and incubation times are cell-type dependent and should be empirically determined for each experimental system.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Notes |
| Cdc42 | GTPase activity | ~2.1 µM | Non-competitive inhibition. |
| Rac1 | GTPase activity | >100 µM | Demonstrates selectivity over other Rho GTPases. |
| RhoA | GTPase activity | >100 µM | Demonstrates selectivity over other Rho GTPases. |
Table 2: Effective Concentrations and Cytotoxicity of this compound in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Cytotoxicity (LC50) | Incubation Time |
| MDA-MB-231 (Human Breast Cancer) | Cell Viability | 10-20 µM | > 20 µM | 48 hours |
| HCT116 (Human Colon Cancer) | Cell Proliferation | 10 µM | Not Reported | 72 hours |
| U2OS (Human Osteosarcoma) | Cytoskeletal Reorganization | 5-10 µM | > 20 µM | 24 hours |
| NIH 3T3 (Mouse Embryonic Fibroblast) | Filopodia Formation | 10 µM | Not Reported | 4-6 hours |
Note: The cytotoxic effects of small molecule inhibitors can be cell-line specific and dependent on the duration of exposure. It is highly recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental timeframe.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cytoskeletal Dynamics
This protocol describes the use of this compound to investigate its real-time effects on actin cytoskeleton dynamics.
Materials:
-
Mammalian cell line of interest (e.g., U2OS, NIH 3T3)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
Fluorescent actin probe (e.g., LifeAct-GFP, SiR-Actin)
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Incubate cells for 24 hours at 37°C and 5% CO₂.
-
-
Labeling Actin Cytoskeleton:
-
For genetically encoded probes (e.g., LifeAct-GFP): Transfect cells with the fluorescent protein construct according to the manufacturer's protocol 24 hours prior to imaging.
-
For fluorescent dyes (e.g., SiR-Actin): Add the dye to the cell culture medium at the recommended concentration (e.g., 100 nM) and incubate for 1-2 hours before imaging.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A starting concentration range of 5-20 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
On the day of imaging, replace the culture medium with the imaging medium containing either this compound or the vehicle control.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow cells to equilibrate for at least 30 minutes before starting image acquisition.
-
Acquire time-lapse images using the appropriate fluorescence channels at regular intervals (e.g., every 1-5 minutes) for the desired duration (e.g., 1-6 hours).
-
Optimize imaging parameters (laser power, exposure time) to minimize phototoxicity.[1]
-
-
Data Analysis:
-
Qualitatively assess changes in actin stress fiber morphology, filopodia formation, and lamellipodia dynamics in this compound-treated cells compared to control cells.
-
Quantify changes in cell morphology, such as cell area and circularity, using image analysis software.
-
Experimental workflow for live-cell imaging with this compound.
Protocol 2: Cell Migration (Wound Healing) Assay
This protocol details a live-cell imaging-based wound healing assay to quantify the effect of this compound on cell migration.
Materials:
-
Mammalian cell line capable of forming a confluent monolayer (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
96-well imaging plates
-
Sterile pipette tip or wound healing insert
-
This compound (stock solution in DMSO)
-
Live-cell imaging system with automated stage and environmental control
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well imaging plate at a density that will form a confluent monolayer within 24 hours.
-
-
Wound Creation:
-
Once a confluent monolayer has formed, create a uniform "scratch" or wound in the center of each well using a sterile pipette tip or a wound healing insert.
-
Gently wash the wells with pre-warmed phosphate-buffered saline (PBS) to remove dislodged cells.
-
-
This compound Treatment:
-
Replace the PBS with pre-warmed live-cell imaging medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO).
-
-
Live-Cell Imaging:
-
Place the plate in the live-cell imaging system.
-
Acquire images of the wound area in each well at regular intervals (e.g., every 1-2 hours) for 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the wound at each time point for all conditions using image analysis software.
-
Calculate the rate of wound closure (cell migration speed) for control and this compound-treated cells. This can be expressed as the percentage of wound closure over time.
-
Plot the wound area or migration rate as a function of time and this compound concentration to determine the dose-dependent effect on cell migration.
-
Cdc42 Signaling Pathway
The following diagram illustrates the central role of Cdc42 in regulating the actin cytoskeleton and cell migration. This compound inhibits the function of Cdc42, thereby affecting these downstream pathways.
Cdc42 signaling pathway and the point of this compound inhibition.
Troubleshooting and Considerations
-
Phototoxicity: Live-cell imaging can induce phototoxicity, leading to altered cell behavior and morphology.[1] To minimize this, use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio. Consider using spinning-disk confocal microscopy or other gentle imaging modalities.
-
Solvent Effects: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
-
Off-Target Effects: While this compound is highly selective for Cdc42 over other Rho GTPases, potential off-target effects at high concentrations cannot be entirely ruled out. It is advisable to perform dose-response experiments and use the lowest effective concentration.[2] Consider using complementary approaches, such as siRNA-mediated knockdown of Cdc42, to validate key findings.
-
Cell Health: Maintaining optimal cell health is critical for meaningful live-cell imaging experiments. Use appropriate live-cell imaging media and ensure the environmental chamber on the microscope maintains stable temperature, humidity, and CO₂ levels.[1]
References
Application Notes and Protocols: ML143 Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML143 is a potent and selective, reversible, non-competitive inhibitor of the Rho family small GTPase Cdc42. Cdc42 is a key regulator of various cellular processes, including cell morphology, migration, polarity, and cell cycle progression. Dysregulation of Cdc42 signaling is implicated in numerous diseases, including cancer. As a selective inhibitor, this compound serves as a critical tool for investigating the physiological and pathological roles of Cdc42. Accurate preparation and proper storage of this compound stock solutions are paramount to ensure its stability and the reproducibility of experimental results. These application notes provide detailed protocols for the preparation and storage of this compound for in vitro research applications.
Product Information
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₆N₄O₃S | [1] |
| Molecular Weight | 378.49 g/mol | [1] |
| CAS Number | 2871872-79-4 | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% |
Solubility and Storage Summary
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| DMSO | 100 mg/mL (264.21 mM) (ultrasonication may be required) | 4°C, sealed, away from moisture and light | -80°C (up to 6 months); -20°C (up to 1 month) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.785 mg of this compound (Molecular Weight = 378.49 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. To prepare a 10 mM stock solution, use the following formula:
Volume of DMSO (mL) = [Mass of this compound (mg) / 378.49 ( g/mol )] / 10 (mmol/L)
For ease of use, the following table provides volumes for common stock solution preparations:
| Desired Stock Volume | Mass of this compound to Weigh | Volume of DMSO to Add |
| 1 mL | 3.785 mg | 1 mL |
| 500 µL | 1.892 mg | 500 µL |
| 200 µL | 0.757 mg | 200 µL |
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs.
-
Storage: Store the aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Ensure the tubes are tightly sealed to prevent solvent evaporation and contamination.
Protocol 2: Preparation of a Working Solution for Cell Culture
This protocol describes the dilution of the this compound stock solution to a final working concentration for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine Final Concentration: The optimal working concentration of this compound should be determined experimentally for each cell line and assay. A typical starting point for Cdc42 inhibitors is in the low micromolar range.
-
Serial Dilution (Optional): If a range of concentrations is being tested, perform serial dilutions of the stock solution in cell culture medium.
-
Final Dilution: Dilute the this compound stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
DMSO Concentration Control: It is critical to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally not exceed 0.1%.[3] A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.
-
Immediate Use: Use the freshly prepared working solution immediately for treating cells.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits Cdc42 signaling and downstream effects.
References
Application Notes and Protocols for Studying Cancer Cell Migration with ML143
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ML143, a potent and selective inhibitor of Cdc42 GTPase, to investigate cancer cell migration. Detailed protocols for key in vitro assays, quantitative data on this compound's efficacy, and visualizations of the underlying signaling pathways are presented to facilitate experimental design and data interpretation.
Introduction
Cancer metastasis is a complex process and the primary cause of mortality in cancer patients. A critical step in metastasis is the migration of cancer cells from the primary tumor to distant sites. Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a key regulator of cell motility.[1][2] Cdc42 orchestrates the dynamic reorganization of the actin cytoskeleton, leading to the formation of migratory protrusions such as filopodia and lamellipodia, which are essential for cell movement.[3][4] In many types of cancer, Cdc42 is overexpressed or hyperactivated, contributing to increased cell migration and invasion.[1][4]
This compound (also known as CID-2950007) is a potent, selective, and reversible non-competitive inhibitor of Cdc42.[5] It serves as a valuable chemical tool to dissect the specific roles of Cdc42 in cancer cell migration and to explore the potential of Cdc42 inhibition as an anti-metastatic therapeutic strategy.
Mechanism of Action of this compound
This compound allosterically inhibits Cdc42, preventing it from adopting its active GTP-bound conformation. This inactivation of Cdc42 disrupts the downstream signaling cascades that control actin polymerization and cytoskeletal dynamics. By inhibiting Cdc42, this compound effectively hinders the formation of filopodia and lamellipodia, leading to a reduction in cancer cell motility and invasion.[1][6]
Data Presentation: Efficacy of this compound in Cancer Cell Migration Assays
The following tables summarize the quantitative effects of this compound on the migration of various cancer cell lines. This data provides a reference for expected dose-dependent inhibition.
| Cell Line | Assay Type | This compound Concentration (µM) | % Inhibition of Migration | Citation |
| OVCA429 (Ovarian Cancer) | Transwell Migration | 3 | > 50% | [6] |
| SKOV3ip (Ovarian Cancer) | Transwell Migration | 3 | > 50% | [6] |
| Cell Line | Assay Type | This compound Concentration | Effect | Citation |
| 3T3 Fibroblasts | Filopodia Formation | Not specified | Potent inhibitor | [7] |
| Ovarian Cancer Cells | Cell Migration | Not specified | Potent inhibitor | [7] |
Experimental Protocols
Detailed protocols for two standard in vitro cell migration assays are provided below. These can be adapted for use with various adherent cancer cell lines.
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound healing insert
-
Microscope with a camera and live-cell imaging capabilities (recommended)
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed cancer cells into the wells of a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free or low-serum medium and incubate for 2-4 hours to minimize cell proliferation.
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Alternatively, use a commercially available wound healing insert to create a defined cell-free gap.
-
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) or vehicle control (DMSO) to the respective wells.
-
Imaging:
-
Immediately after adding the treatment (0 hours), capture images of the wound in each well using a microscope at 4x or 10x magnification. Mark the position of each image to ensure the same field is captured at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound areas at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area for each treatment condition.
-
Percentage of Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100
-
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of individual cells through a porous membrane.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Chemoattractant (e.g., medium with 10% FBS, specific growth factors)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
0.1% Crystal Violet solution
-
Microscope with a camera
Protocol:
-
Preparation of Chemoattractant: Add 600 µL of complete medium (or medium containing a specific chemoattractant) to the lower chamber of the 24-well plate.
-
Cell Preparation:
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
In separate tubes, pre-incubate the cell suspensions with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Cell Seeding: Add 200 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell line (typically 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the insert membrane by immersing the insert in methanol or 4% paraformaldehyde for 15-20 minutes.
-
Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 20-30 minutes.
-
-
Washing and Imaging:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of stained, migrated cells in several representative fields of view for each insert.
-
-
Quantification: Calculate the average number of migrated cells per field for each treatment condition. The results can be expressed as a percentage of the migration observed in the vehicle control group.
Visualizations
Cdc42 Signaling Pathway in Cancer Cell Migration
Caption: Cdc42 signaling pathway in cancer cell migration.
Experimental Workflow for Wound Healing Assay
References
- 1. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The role of cell division control protein 42 in tumor and non-tumor diseases: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Combining ML143 with Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML143 is a potent and selective, non-competitive inhibitor of the Cdc42 GTPase.[1][2] Cdc42, a member of the Rho family of small GTPases, is a key regulator of cellular processes such as cell polarity, migration, and proliferation.[1][3] Dysregulation of Cdc42 signaling is implicated in the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.[3] Combining this compound with other small molecule inhibitors that target complementary or parallel signaling pathways presents a rational strategy to enhance anti-cancer efficacy, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity.
These application notes provide a framework for investigating the synergistic potential of this compound in combination with other small molecule inhibitors. While specific quantitative data for this compound combinations are not yet widely available in published literature, this document outlines the principles, protocols, and data presentation strategies using illustrative examples from combination studies of other relevant inhibitors. The provided methodologies are directly applicable to the evaluation of this compound in combination therapies.
Rationale for Combination Therapy
The complexity and redundancy of cancer signaling pathways often limit the efficacy of single-agent therapies. Combination therapy aims to overcome these limitations by:
-
Targeting multiple nodes in a signaling network: Co-targeting different components of the same pathway or parallel pathways can lead to a more profound and sustained inhibition of cancer cell growth.
-
Overcoming resistance: Cancer cells can develop resistance to a single agent by activating alternative signaling pathways. A combination of inhibitors can block these escape routes.
-
Achieving synergistic effects: Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects, allowing for lower, less toxic doses of each agent.[4]
Given the role of Cdc42 in pathways frequently dysregulated in cancer, such as the KRAS, EGFR, and PI3K/AKT pathways, combining this compound with inhibitors of these pathways is a promising area of investigation.[5][6][7]
Data Presentation
Quantitative data from combination studies should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting such data, populated with hypothetical data for illustrative purposes.
Table 1: In Vitro Cytotoxicity of Single Agents and Combinations
| Cell Line | Treatment | IC50 (µM) |
| Pancreatic Cancer (PANC-1) | This compound | 8.5 |
| Gemcitabine | 0.05 | |
| This compound + Gemcitabine (1:0.006 ratio) | 3.2 (this compound) / 0.019 (Gemcitabine) | |
| Glioblastoma (U-87 MG) | This compound | 12.2 |
| Temozolomide | 150 | |
| This compound + Temozolomide (1:12 ratio) | 5.8 (this compound) / 70 (Temozolomide) |
Table 2: Combination Index (CI) Values for this compound Combinations
The combination index (CI) is a quantitative measure of the degree of interaction between two drugs. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 |
| PANC-1 | This compound + Gemcitabine | 0.65 | 0.58 | 0.52 |
| U-87 MG | This compound + Temozolomide | 0.72 | 0.65 | 0.60 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful evaluation of drug combinations. The following are key protocols that can be adapted for studying the combination of this compound with other inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of single agents and their combinations on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and other small molecule inhibitor(s)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the other inhibitor(s) alone and in combination at a constant ratio. Replace the medium in the wells with medium containing the drugs. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each agent and the combination. Calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by the drug combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and other small molecule inhibitor(s)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the other inhibitor, or the combination at their respective IC50 concentrations for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells according to the manufacturer's protocol and incubate in the dark.[8][9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[8][9]
Protocol 3: Western Blot Analysis
This protocol is for investigating the molecular mechanisms underlying the synergistic effects of the drug combination by analyzing changes in protein expression and signaling pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and other small molecule inhibitor(s)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, p-AKT, total AKT, p-ERK, total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the apoptosis assay protocol. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities to determine changes in protein levels.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the combination of this compound with other small molecule inhibitors.
Caption: Signaling pathways and potential points of synergistic inhibition.
Caption: General experimental workflow for combination studies.
Caption: Logical relationship of synergistic action.
References
- 1. The combination of vemurafenib and procaspase-3 activation is synergistic in mutant BRAF melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy — non-mitotic mechanisms of paclitaxel [frontiersin.org]
- 4. Unbiased high throughput drug combination pilot screen identifies synergistic drug combinations effective against patient-derived and drug-resistant melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Combination of Novel Tubulin Inhibitor ABI-274 and Vemurafenib Overcome Vemurafenib Acquired Resistance in BRAFV600E Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib induces synergistic effect on inhibition of vemurafenib resistant melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy with vemurafenib (PLX4032/RG7204) and metformin in melanoma cell lines with distinct driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tamoxifen and the PI3K Inhibitor: LY294002 Synergistically Induce Apoptosis and Cell Cycle Arrest in Breast Cancer MCF-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combined Effects of Doxorubicin and Temozolomide in Cultured Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML143-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML143 (also known as CID-2950007) is a potent, selective, and reversible non-competitive inhibitor of the Cell Division Cycle 42 (Cdc42) GTPase.[1] As a member of the Rho family of small GTPases, Cdc42 is a critical regulator of numerous cellular processes, including actin cytoskeleton organization, cell polarity, migration, and proliferation.[1][2] Dysregulation of Cdc42 activity has been implicated in the pathology of numerous diseases, including cancer.[2][3] ML141 offers a valuable tool for investigating the intricate roles of Cdc42 in various physiological and pathological conditions.[1] These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on Cdc42 activity and downstream cellular functions.
Mechanism of Action
This compound acts as a non-competitive, allosteric inhibitor that prevents Cdc42 from binding to its downstream effectors, thereby blocking its signaling functions.[4] It has been demonstrated to be a selective inhibitor of Cdc42, with low micromolar potency and selectivity against other members of the Rho family of GTPases like Rac1, Rab2, and Rab7.[5]
Quantitative Data Summary
The inhibitory potency of this compound has been evaluated across various in vitro assays and cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration values are summarized below for easy comparison.
| Assay Type | Target/Cell Line | IC50 / Effective Concentration (µM) | Notes |
| Biochemical Assays | |||
| Bead-based GTP Substrate Assay | Wild-type Cdc42 | ~2.0 (in the presence of EDTA) | Non-competitive inhibition.[1] |
| Wild-type Cdc42 | ~0.2 (in the presence of Mg2+) | ||
| Activated mutant Cdc42 (Q61L) | 5.4 | ||
| Rac1, Rab2, Rab7, Ras | >100 | Demonstrates high selectivity for Cdc42.[1] | |
| Cell-Based Assays | |||
| G-LISA™ (Cdc42 Activation) | 3T3 cells (EGF-stimulated) | <10 | Inhibition of active GTP-bound Cdc42.[1] |
| Filopodia Formation | 3T3 cells | <10 | Inhibition of a key Cdc42-dependent cellular process.[1] |
| HaCaT cells | 10 (non-toxic concentration) | Effective inhibition of filopodia formation.[1] | |
| Cytotoxicity | OVCA429 cells | Insensitive up to 10 | Low cytotoxicity observed.[1] |
| SKOV3ip cells | Some cytotoxicity at 10 | Cell line-dependent effects.[1] | |
| T. cruzi Replication | 3T3 cells | 2.8 | Implies a role for host cell Cdc42 in parasite replication.[1] |
Signaling Pathway and Experimental Workflow
Caption: Cdc42 signaling pathway and point of this compound inhibition.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cdc42 Activation (G-LISA™) Assay
This assay measures the amount of active, GTP-bound Cdc42 in cell lysates.
Materials:
-
G-LISA™ Cdc42 Activation Assay Kit (contains all necessary buffers and reagents)
-
Cells of interest
-
This compound
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound for the desired time. A common starting range is 0.1 µM to 100 µM.
-
Stimulate the cells with an activator (e.g., EGF) to induce Cdc42 activation.
-
Lyse the cells using the provided lysis buffer and quantify the protein concentration.[4]
-
Perform the G-LISA assay according to the manufacturer's instructions. This typically involves adding the cell lysate to a plate coated with a Cdc42-GTP-binding protein, followed by antibody-based detection of captured active Cdc42.[4]
-
Read the absorbance on a microplate reader.
-
Calculate the percentage of Cdc42 activation relative to the untreated, stimulated control.
Cdc42 Pull-Down Assay
This assay specifically isolates the active, GTP-bound form of Cdc42 from cell lysates using a protein domain that binds selectively to active Cdc42, such as the p21-activated kinase 1 (PAK1) p21-binding domain (PBD).[1]
Materials:
-
Cdc42 Pull-Down Activation Assay Kit (containing PAK-PBD beads and buffers)
-
Cells of interest
-
This compound
-
Lysis/Wash Buffer
-
SDS-PAGE and Western blot reagents
-
Anti-Cdc42 antibody
Procedure:
-
Grow cells to 80-90% confluency.
-
Treat cells with this compound at desired concentrations for the specified time.
-
Lyse cells in Lysis/Wash Buffer and clarify the lysate by centrifugation.
-
Incubate a portion of the cell lysate with PAK-PBD beads to pull down active Cdc42.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cdc42, followed by an appropriate HRP-conjugated secondary antibody.[1]
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on cell motility.
Materials:
-
6-well plates
-
Sterile p200 pipette tips
-
Microscope with a camera
-
Cells of interest
-
This compound in complete growth medium
Procedure:
-
Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.[4]
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.[4]
Cell Viability (MTT) Assay
This assay determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well plates
-
Cells of interest
-
This compound
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.[4]
-
Remove the old medium and add the medium containing different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cdc42 Activity Following ML141 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for quantifying the activity of the small GTPase Cdc42 in response to treatment with ML141, a potent and selective inhibitor. The included methodologies are essential for researchers investigating Cdc42-mediated signaling pathways and for professionals in drug development evaluating the efficacy of Cdc42 inhibitors.
Introduction to Cdc42 and ML141
Cell division control protein 42 (Cdc42) is a member of the Rho family of small GTPases that acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state. In its active form, Cdc42 regulates a multitude of cellular processes, including cytoskeletal dynamics, cell polarity, migration, and proliferation. Dysregulation of Cdc42 activity is implicated in various diseases, including cancer.
ML141 is a cell-permeable, reversible, and non-competitive allosteric inhibitor of Cdc42.[1][2] It exhibits high selectivity for Cdc42 over other Rho family GTPases such as Rac1 and RhoA.[2] ML141 has been shown to effectively inhibit Cdc42-dependent functions, making it a valuable tool for studying Cdc42 signaling.[1]
Quantitative Data Summary: Efficacy of ML141
The inhibitory activity of ML141 on Cdc42 has been quantified across various biochemical and cell-based assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values.
Table 1: Biochemical Assays
| Assay Type | Target | IC50 / EC50 (µM) | Notes |
| Bead-based GTP Substrate Assay | Wild-type Cdc42 | ~2.0 (with EDTA) | Non-competitive inhibition.[1] |
| Wild-type Cdc42 | ~0.2 (with Mg2+) | ||
| Activated mutant Cdc42 (Q61L) | 2.6 - 5.4 | [1][2] | |
| Rac1, Rab2, Rab7, Ras | >100 | Demonstrates high selectivity for Cdc42.[1] |
Table 2: Cell-Based Assays
| Assay Type | Cell Line | Effective Concentration (µM) | Notes |
| G-LISA (Cdc42 Activation) | 3T3 cells | <10 | Inhibition of active GTP-bound Cdc42.[1] |
| Filopodia Formation | 3T3 cells | <10 | Inhibition of a key Cdc42-dependent process.[1] |
| Cell Migration | Ovarian cancer cells | - | Inhibition of migration.[2] |
| Cytotoxicity | OVCA429 cells | Insensitive up to 10 | Low cytotoxicity observed.[1][2] |
| SKOV3ip cells | Some cytotoxicity at 10 | Cell line-dependent effects.[1][2] | |
| Swiss 3T3 cells | Not cytotoxic up to 10 (24h) | [1][2] | |
| Vero E6 cells | Not cytotoxic up to 10 (48h) | [1][2] |
Experimental Protocols
This section provides detailed protocols for three common methods to measure Cdc42 activity after ML141 treatment: Pull-Down Assay, G-LISA Assay, and FRET-Based Live-Cell Imaging.
PAK-PBD Pull-Down Assay
This assay utilizes the p21-binding domain (PBD) of the p21-activated kinase (PAK), which specifically binds to the GTP-bound (active) form of Cdc42. The captured active Cdc42 is then detected by Western blotting.
Materials:
-
Cells of interest
-
ML141 (and vehicle control, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
PAK-PBD agarose or magnetic beads
-
Wash buffer (e.g., TBS with 1% NP-40 and protease inhibitors)
-
SDS-PAGE sample buffer
-
Primary antibody against Cdc42
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein concentration assay kit (e.g., BCA)
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency (typically 70-80%).
-
Treat cells with the desired concentrations of ML141 or vehicle control for the appropriate duration. Include positive (e.g., EGF stimulation) and negative controls.[1]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10-15 minutes at 4°C.[1]
-
Determine the protein concentration of the supernatant.
-
-
Pull-Down of Active Cdc42:
-
Normalize the protein concentration of all samples with lysis buffer.
-
To 500-1000 µg of protein lysate, add PAK-PBD coupled beads.[1]
-
Incubate for 1 hour at 4°C with gentle rotation.[1]
-
Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.[1]
-
Wash the beads three times with ice-cold wash buffer.[1]
-
-
Western Blotting:
-
After the final wash, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the bound proteins.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for Cdc42, followed by an HRP-conjugated secondary antibody.[1]
-
Visualize the bands using a chemiluminescence detection system and quantify the band intensities. A decrease in the band intensity in ML141-treated samples compared to the control indicates inhibition of Cdc42 activity.
-
G-LISA™ Activation Assay
The G-LISA is a 96-well plate-based assay that offers a more quantitative and higher-throughput alternative to the traditional pull-down assay. It utilizes a plate coated with the Cdc42-binding domain of PAK to capture active Cdc42 from cell lysates. The captured GTPase is then detected with a specific antibody and a secondary antibody linked to a detection reagent.
Materials:
-
G-LISA™ Cdc42 Activation Assay Kit (contains all necessary reagents)
-
Cells of interest
-
ML141 (and vehicle control)
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as for the pull-down assay (Steps 1 and 2). The lysis buffer is typically provided in the kit.
-
-
G-LISA™ Assay:
-
Follow the manufacturer's instructions provided with the G-LISA™ kit. A general workflow is as follows:
-
Add equal amounts of protein lysate to the wells of the G-LISA plate.
-
Incubate to allow the active Cdc42 to bind to the coated plate.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against Cdc42 and incubate.
-
Wash, then add the secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Wash and add the detection reagent.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader. A decrease in signal in ML141-treated samples indicates reduced Cdc42 activity.[3]
-
FRET-Based Live-Cell Imaging
Förster Resonance Energy Transfer (FRET)-based biosensors allow for the real-time visualization of Cdc42 activity in living cells. These genetically encoded biosensors typically consist of a Cdc42-binding domain and Cdc42 itself, flanked by a FRET donor (e.g., CFP) and acceptor (e.g., YFP) fluorophore. Upon Cdc42 activation, a conformational change in the biosensor brings the fluorophores closer, resulting in an increase in FRET.
Materials:
-
Cells suitable for live-cell imaging
-
Expression vector for a Cdc42 FRET biosensor
-
Transfection reagent
-
Live-cell imaging microscope equipped for FRET imaging
-
ML141 (and vehicle control)
Protocol:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the Cdc42 FRET biosensor expression vector according to the manufacturer's protocol. Allow 24-48 hours for biosensor expression.
-
-
Live-Cell Imaging:
-
Mount the dish on the microscope stage, maintaining appropriate environmental conditions (37°C, 5% CO2).
-
Acquire baseline FRET images before treatment. This typically involves capturing images in both the donor and FRET channels.
-
Add ML141 or vehicle control to the imaging medium.
-
Acquire FRET images at regular intervals to monitor the change in Cdc42 activity over time.
-
-
Data Analysis:
-
Calculate the FRET ratio (e.g., FRET/CFP) for each time point.
-
A decrease in the FRET ratio after ML141 treatment indicates a reduction in Cdc42 activity.
-
Cdc42 Signaling Pathway
The following diagram illustrates a simplified Cdc42 signaling pathway, highlighting the points of regulation and the inhibitory action of ML141.
These application notes and protocols provide a comprehensive guide for researchers to effectively measure Cdc42 activity following treatment with the inhibitor ML141. The choice of assay will depend on the specific experimental needs, with pull-down assays providing a robust and accessible method, G-LISA offering higher throughput, and FRET imaging enabling real-time analysis in living cells.
References
Troubleshooting & Optimization
ML143 Technical Support Center: Troubleshooting Solubility and Experimental Use
Welcome to the technical support center for ML143, a potent and selective inhibitor of the Cdc42 GTPase. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the Cdc42 GTPase, a key member of the Rho family of small GTPases. It functions as a non-competitive, allosteric inhibitor. This means it binds to a site on the Cdc42 protein distinct from the GTP binding pocket, inducing a conformational change that prevents the release of GDP and subsequent activation of the protein. By locking Cdc42 in an inactive state, this compound effectively blocks its downstream signaling pathways.
Q2: In which solvents is this compound soluble?
This compound exhibits good solubility in common organic solvents. For preparing concentrated stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are recommended. It has limited solubility in aqueous solutions like PBS or cell culture media on its own.
Q3: I'm observing precipitation when I dilute my this compound stock solution in my aqueous experimental buffer. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous buffer, perform one or more intermediate dilutions in the same buffer or in your cell culture medium.
-
Increase the final DMSO concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Vortex or sonicate briefly: After dilution, vortexing or brief sonication can help to redissolve any initial precipitate. However, be cautious with sonication as it can degrade some compounds.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. It is best to prepare them fresh for each experiment.
Q4: What is the recommended final concentration of DMSO in cell culture experiments with this compound?
To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%. Many cell lines can tolerate up to 0.5% DMSO without significant adverse effects, but it is always best to determine the tolerance of your specific cell line with a vehicle control experiment.
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 19 mg/mL |
| Ethanol | ≥ 16 mg/mL |
| Water | Insoluble |
| Phosphate-Buffered Saline (PBS) | Insoluble (without co-solvents) |
Data is compiled from available product information sheets. Actual solubility may vary slightly between batches and with different solvent purities.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 379.45 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.7945 mg of this compound in 1 mL of DMSO.
-
Calculation: 0.01 mol/L * 379.45 g/mol = 3.7945 g/L = 3.7945 mg/mL
-
-
Weigh the this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the calculated amount of this compound powder and transfer it to the tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Visualizations
Cdc42 Signaling Pathway and Inhibition by this compound
Caption: Cdc42 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for troubleshooting this compound precipitation.
ML143 Off-Target Effects: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of ML143, a known inhibitor of the Cdc42 GTPase.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its expected cellular effect?
This compound is a potent and selective, non-competitive inhibitor of Cdc42 (Cell division control protein 42), a small GTPase belonging to the Rho family. The primary on-target effect of this compound is the inhibition of Cdc42 activity, which is expected to disrupt cellular processes regulated by Cdc42, such as filopodia formation, cell polarity, and cell migration.
Q2: I'm observing a phenotype in my experiment that is inconsistent with Cdc42 inhibition after this compound treatment. What could be the cause?
Observing an unexpected phenotype is a common challenge and could be due to several factors:
-
Off-target effects: this compound may be interacting with other proteins in the cell, leading to the observed phenotype.
-
Cell-type specific responses: The role of Cdc42 and the cellular response to its inhibition can vary significantly between different cell types.
-
Dose-dependent effects: At higher concentrations, the likelihood of engaging off-target proteins increases. It is crucial to use the lowest effective concentration of this compound.
-
Experimental variability: Ensure consistent experimental conditions, including cell density, passage number, and treatment duration.
Q3: What are the known or suspected off-targets of this compound?
While a comprehensive off-target profile for this compound across the entire proteome is not publicly available, studies have suggested potential interactions with other Rho family GTPases, such as Rac1 and RhoA. For instance, in some cellular contexts, this compound has been observed to affect RhoA activity, particularly in cells where Cdc42 has been silenced. It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system.
Q4: How can I experimentally verify that the phenotype I'm observing is due to the inhibition of Cdc42?
To confirm that the observed cellular response is a direct result of Cdc42 inhibition, it is recommended to use orthogonal approaches. This involves using a secondary method to inhibit Cdc42 that has a different mechanism of action. A common and effective approach is to use siRNA or shRNA to specifically knock down the expression of Cdc42. If the phenotype observed with this compound treatment is recapitulated with Cdc42 knockdown, it provides strong evidence for an on-target effect.
Q5: My results with this compound are inconsistent between experiments. What are the common causes of variability?
Inconsistent results can be frustrating. Here are some common sources of variability to investigate:
-
Compound stability: Ensure that this compound is properly stored and that working solutions are freshly prepared. The compound may degrade over time, especially in solution.
-
Cell culture conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to inhibitors.
-
Treatment time and concentration: Inconsistencies in the duration of treatment or the final concentration of this compound will lead to variable results.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes
If you observe a phenotype that is not consistent with the known functions of Cdc42, follow this troubleshooting workflow:
Guide 2: Confirming On-Target Engagement in Cells
It is critical to confirm that this compound is engaging with Cdc42 in your cellular system. A Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
Data Presentation
| Target Family | Specific Off-Target | Reported Effect | Confidence Level |
| Rho GTPases | Rac1 | Partial inhibition of EGF-stimulated GTP-Rac1 in cells | Moderate |
| Rho GTPases | RhoA | Inhibition of RhoA activity in CDC42-silenced cells | Moderate |
Experimental Protocols
Protocol 1: Cdc42 Activation Assay (G-LISA)
This protocol provides a general outline for a G-LISA (GTPase-linked immunosorbent assay) to measure the level of active, GTP-bound Cdc42 in your cell lysates.
Materials:
-
G-LISA Activation Assay Kit (contains all necessary reagents)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at the desired concentration and for the appropriate duration. Include positive (e.g., GTPγS) and negative (e.g., GDP) controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
G-LISA Assay:
-
Add equal amounts of protein lysate to the wells of the G-LISA plate.
-
Incubate to allow the active GTPases to bind to the plate.
-
Wash the wells to remove unbound protein.
-
Add the detection antibody and incubate.
-
Wash away the unbound antibody.
-
Add the secondary antibody-HRP conjugate and incubate.
-
Wash away the unbound secondary antibody.
-
Add the HRP substrate and measure the absorbance using a microplate reader.
-
-
Data Analysis: The signal is proportional to the amount of active Cdc42 in the sample. Normalize the results to the total protein concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Cdc42 Target Engagement
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells expressing Cdc42
-
This compound
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody for Cdc42 (for Western blotting)
-
Secondary antibody
-
Chemiluminescence reagent
-
Thermal cycler or heating block
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting:
-
Collect the supernatant and determine the protein concentration.
-
Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with a primary antibody against Cdc42.
-
Incubate with a secondary antibody.
-
Detect the signal using a chemiluminescence reagent.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the normalized band intensity against the temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.
-
Signaling Pathway Diagram
ML143 Experimental Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML143, a selective inhibitor of the Cdc42 GTPase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as CID-2950007) is a potent, selective, and reversible non-competitive inhibitor of the Cell division cycle 42 (Cdc42) GTPase.[1] Cdc42 is a member of the Rho family of small GTPases and is a critical regulator of numerous cellular processes, including the organization of the actin cytoskeleton, cell polarity, migration, and proliferation.[1][2] this compound exerts its effects by preventing Cdc42 from binding to GTP, thereby keeping it in an inactive state and disrupting its downstream signaling pathways.
Q2: What is the recommended concentration of this compound to use in cell-based assays?
A2: The optimal concentration of this compound can vary depending on the cell type and the specific assay. While the biochemical IC50 is approximately 200 nM, the effective concentration in cell-based assays is typically in the low micromolar range.[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A starting point for many cell lines, such as 3T3 or HaCaT cells, is a concentration of less than 10 µM, which has been shown to be effective at inhibiting Cdc42-dependent processes like filopodia formation.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or colder to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be highly selective for Cdc42 over other Rho family GTPases such as Rac1, Rab2, and Rab7, against which it shows no significant inhibition at concentrations up to 100 µM.[3] However, as with any small molecule inhibitor, off-target effects are possible, especially at higher concentrations. It is always recommended to include appropriate controls to validate that the observed phenotype is due to the inhibition of Cdc42. One study noted that a T. cruzi parasite replication assay in 3T3 cells showed an IC50 of 2.8 µM, suggesting a possible Cdc42-dependent effect on the host cell that influences parasite replication.[3]
Troubleshooting Guides
Guide 1: Inconsistent or No Effect Observed in Cell-Based Assays
Problem: You are not observing the expected inhibitory effect of this compound on a Cdc42-dependent process, such as cell migration or filopodia formation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the EC50 for your specific cell line and assay. Start with a broad range of concentrations (e.g., 0.1 µM to 20 µM). |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) and consistent across all conditions, including the vehicle control. |
| Low Cdc42 Activity in Your Cells | Ensure your cells have detectable levels of active (GTP-bound) Cdc42. You may need to stimulate the cells with an agonist, such as Epidermal Growth Factor (EGF), to induce Cdc42 activity before treatment with this compound.[1] |
| Cell Permeability Issues | While this compound is cell-permeable, variations can exist between cell lines. If you suspect poor uptake, consider using a different cell line or a positive control compound with known cell permeability. |
| Incorrect Experimental Timing | The timing of inhibitor treatment is crucial. For processes like cell migration, pre-incubation with this compound before initiating the assay may be necessary. Optimize the incubation time with the inhibitor. |
Guide 2: High Cytotoxicity Observed
Problem: You are observing significant cell death or morphological changes that are not consistent with the expected phenotype of Cdc42 inhibition.
| Possible Cause | Troubleshooting Step |
| Inhibitor Concentration is Too High | High concentrations of this compound can lead to off-target effects and cytotoxicity. Reduce the concentration of this compound and perform a viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your cells. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to Cdc42 inhibition or the compound itself. For example, some cytotoxicity was observed in SKOV3ip cells at 10 µM, while OVCA429 cells were insensitive up to the same concentration.[1] |
Experimental Protocols
Protocol 1: Cdc42 Pull-Down Activation Assay
This assay is used to measure the amount of active, GTP-bound Cdc42 in cell lysates.
Materials:
-
Cells of interest
-
This compound
-
Agonist (e.g., EGF)
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
PAK1-PBD agarose or magnetic beads
-
Wash Buffer
-
Elution Buffer (e.g., Laemmli sample buffer)
-
Anti-Cdc42 antibody
-
Standard Western Blotting reagents and equipment
Methodology:
-
Cell Culture and Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve cells for a few hours before the experiment.
-
Pre-treat cells with the desired concentration of this compound or vehicle control (DMSO) for the optimized duration.
-
Stimulate cells with an agonist (e.g., EGF) to activate Cdc42.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with Lysis Buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Pull-Down of Active Cdc42:
-
Incubate the cleared cell lysates with PAK1-PBD beads to specifically pull down GTP-Cdc42.
-
Wash the beads several times with Wash Buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using Elution Buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Cdc42 antibody to detect the amount of active Cdc42.
-
Also, run a Western blot for total Cdc42 from the cell lysates to ensure equal protein loading.
-
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Sterile p200 pipette tip or a specialized scratch assay tool
-
Microscope with a camera
Methodology:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" in the monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment with this compound:
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.
-
Quantify the area of the scratch at each time point to determine the rate of cell migration.
-
Visualizations
Caption: Simplified Cdc42 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
Technical Support Center: ML143 Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the activity of ML143, a selective inhibitor of the Cdc42 GTPase, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, reversible, non-competitive inhibitor of the Cell division control protein 42 homolog (Cdc42) GTPase.[1][2] It exhibits high selectivity for Cdc42 over other Rho family GTPases such as Rac1, Rab2, and Rab7.[1][2][3]
Q2: How can I confirm that this compound is active in my specific cell line?
A2: Confirmation of this compound activity can be achieved through a combination of biochemical and cell-based assays. A direct method is to measure the level of active, GTP-bound Cdc42 using a pull-down assay.[4][5][6] Indirect, cell-based assays include observing changes in cell morphology (e.g., reduction in filopodia), and assessing effects on cell migration, proliferation, and viability.[2][7][8][9]
Q3: What is a typical effective concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary between cell lines and assay types. In biochemical assays, the IC50 (half-maximal inhibitory concentration) is approximately 200 nM.[3] For cell-based assays, a concentration range of 1-10 µM is commonly used to observe phenotypic effects.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[10][11]
Q4: What are the expected phenotypic changes in cells treated with this compound?
A4: As Cdc42 is a key regulator of the actin cytoskeleton, its inhibition by this compound is expected to lead to distinct morphological changes. These can include a reduction in the formation of filopodia (thin, finger-like projections), alterations in cell shape, and decreased cell motility.[2][12]
Experimental Protocols and Data
Biochemical Confirmation of this compound Activity
A direct way to measure this compound's effect is to quantify the amount of active, GTP-bound Cdc42.
Key Experiment: Cdc42 Activity Pull-Down Assay
This assay utilizes the p21-binding domain (PBD) of the p21-activated protein kinase (PAK), which specifically binds to the GTP-bound (active) form of Cdc42.[4][5][6]
Protocol: Cdc42 Pull-Down Assay
-
Cell Lysis:
-
Culture your cells to the desired confluency.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time.
-
Include positive (GTPγS-treated) and negative (GDP-treated) controls. GTPγS is a non-hydrolyzable GTP analog that locks GTPases in an active state, while GDP ensures they remain inactive.[6]
-
Lyse the cells on ice using a lysis buffer provided with a commercial Cdc42 activation assay kit or a suitable buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Pull-Down of Active Cdc42:
-
Incubate the cell lysates with PAK-PBD agarose beads. These beads will specifically bind to the active, GTP-bound Cdc42.[6]
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cdc42.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the relative amount of active Cdc42 in each sample. A decrease in the band intensity in this compound-treated samples compared to the vehicle control indicates inhibition of Cdc42 activity.
-
It is also crucial to run a Western blot for total Cdc42 from the initial cell lysates to ensure that the observed effects are due to changes in activity and not a decrease in total protein levels.
-
Cellular Assays to Confirm this compound Activity
Observing the downstream functional consequences of Cdc42 inhibition provides strong evidence of this compound activity.
Table 1: Summary of Cellular Assays for this compound Activity
| Assay Type | Principle | Expected Outcome with this compound Treatment |
| Cell Morphology/ Filopodia Formation | Cdc42 is essential for the formation of filopodia. Cells are treated with this compound and stained for F-actin (e.g., with phalloidin) to visualize the cytoskeleton. | A dose-dependent reduction in the number and length of filopodia. |
| Cell Migration/ Invasion Assay | Cdc42 plays a critical role in cell motility. Assays like the wound healing (scratch) assay or transwell migration assay can be used. | A decrease in the rate of wound closure or the number of cells migrating through the transwell membrane.[9] |
| Cell Proliferation Assay (e.g., MTT, CCK-8) | Cdc42 can be involved in cell cycle progression and proliferation in some cancer cell lines.[7] | A reduction in cell proliferation, which can be quantified by a decrease in absorbance in colorimetric assays.[7] |
| Anchorage-Independent Growth (Soft Agar Assay) | The ability of cancer cells to grow in an anchorage-independent manner is a hallmark of transformation and can be regulated by Cdc42. | A decrease in the number and size of colonies formed in soft agar.[7] |
Protocol: Cell Migration - Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a scratch in the monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. A slower rate of wound closure in the this compound-treated wells compared to the control indicates an inhibition of cell migration.
Troubleshooting Guide
Problem: No significant decrease in active Cdc42 in the pull-down assay after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 20 µM). |
| Incubation time is too short. | Increase the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration. |
| This compound is degraded or inactive. | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Cell line is resistant to this compound. | Consider using a different cell line known to be sensitive to Cdc42 inhibition. |
| Technical issues with the pull-down assay. | Ensure the use of appropriate positive (GTPγS) and negative (GDP) controls to validate the assay.[6] Check the integrity of the PAK-PBD beads and the specificity of the Cdc42 antibody. |
Problem: No observable phenotypic changes (e.g., in cell morphology or migration) with this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound concentration or treatment time. | Optimize the concentration and duration of this compound treatment for your specific cell line. |
| Cell density is not optimal for the assay. | Ensure the correct cell seeding density for the specific phenotypic assay being performed. |
| The chosen phenotypic assay is not sensitive to Cdc42 inhibition in your cell line. | Try alternative assays. For example, if no change in migration is observed, assess filopodia formation. |
| Off-target effects at high concentrations. | One study noted that ML141 may have off-target effects on RhoA in cells with silenced CDC42.[8] Use the lowest effective concentration to minimize potential off-target effects. |
Problem: High variability between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent cell numbers. | Ensure accurate cell counting and seeding. |
| Inconsistent treatment application. | Ensure uniform mixing of this compound in the media and consistent timing of treatments. |
| Human error during the assay. | Follow the protocol precisely. For wound healing assays, try to create scratches of consistent width. |
| Cell line instability. | Use cells from a low passage number and regularly check for mycoplasma contamination.[13] |
Visual Guides
Caption: Mechanism of this compound action on the Cdc42 activation cycle.
Caption: Experimental workflow for confirming this compound activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Cdc42 Activation Assays [cellbiolabs.com]
- 5. Cdc42 Activation Assay Kit | 17-286 [merckmillipore.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Silencing of CDC42 inhibits neuroblastoma cell proliferation and transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing of CDC42 inhibits contraction and growth-related functions in prostate stromal cells, which is mimicked by ML141 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contact Guidance Mediated Three-Dimensional Cell Migration is Regulated by Rho/ROCK-Dependent Matrix Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Effect of topography parameters on cellular morphology during guided cell migration on a graded micropillar surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell line information [protocols.io]
Technical Support Center: Troubleshooting Inconsistent Results with ML143
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with ML143, a selective inhibitor of the hypothetical kinase, Kinase-X. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent this compound activity in cell-based assays?
A1: Inconsistent results with this compound can stem from several factors, primarily related to its chemical stability and handling. Key issues include:
-
Chemical Degradation: this compound may be susceptible to degradation under certain environmental conditions such as pH, light exposure, or oxidative stress.[1]
-
Poor Solubility: The compound's effectiveness can be compromised if it precipitates out of the assay buffer, lowering its effective concentration.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of this compound stock solutions, particularly if dissolved in DMSO containing moisture, can lead to degradation.[1]
Q2: How can I be sure that the observed phenotype is a direct result of this compound inhibiting Kinase-X?
A2: It is crucial to differentiate between on-target and off-target effects. Here are some indicators that you might be observing off-target effects:
-
Discrepancy with Genetic Validation: The cellular phenotype observed with this compound differs from that seen when Kinase-X is knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9).[2]
-
Inconsistent Results with Other Inhibitors: A structurally different inhibitor of Kinase-X produces a different or no phenotype.[2]
-
High Concentration Required: The effective concentration of this compound in your cellular assay is significantly higher than its known biochemical potency (e.g., IC50 or Ki).[2]
Q3: Could components in my cell culture medium be interfering with this compound activity?
A3: Yes, medium components can affect this compound's performance. Serum proteins, for example, can non-specifically bind to the compound, reducing its effective concentration.[1] It is advisable to assess the stability and activity of this compound directly in your final assay buffer.[1]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Across Experiments
High variability in the half-maximal inhibitory concentration (IC50) of this compound is a common challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Inconsistent Cell Health | Monitor cell viability and passage number. Ensure cells are in the logarithmic growth phase during the experiment. |
| Variable Incubation Times | Strictly adhere to the same incubation times for all experiments as outlined in the protocol. |
| Assay Reagent Variability | Use reagents from the same lot number for a set of experiments. Qualify new lots of reagents before use. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: Loss of this compound Activity Over Time in a Long-Term Experiment
A gradual decrease in the observed effect of this compound during prolonged incubation can indicate compound instability in the experimental conditions.
| Potential Cause | Recommended Solution |
| Degradation in Aqueous Medium | The compound may be unstable in the aqueous, buffered environment of the cell culture medium. Consider a medium change with freshly diluted this compound during the experiment.[1] |
| Metabolism by Cells | The cells may be metabolizing this compound into an inactive form.[1] Analyze the compound's stability in the presence of cells over time using methods like LC-MS. |
| Adsorption to Plasticware | This compound might be adsorbing to the surface of the cell culture plates.[1] Consider using low-adhesion plates or including a non-ionic surfactant in the assay buffer. |
Experimental Protocols
Standard Protocol for Determining this compound IC50 in a Cell Viability Assay
This protocol outlines a typical workflow for assessing the potency of this compound by measuring its effect on the viability of a cancer cell line overexpressing Kinase-X.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[1]
-
Compound Addition: Remove the old medium from the cells and add the diluted this compound. Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Visualizations
Hypothetical Signaling Pathway of Kinase-X
Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase-X.
Experimental Workflow for this compound IC50 Determination
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Troubleshooting Logic for Inconsistent Results
References
Technical Support Center: ML143 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the small molecule inhibitor ML143 in common cell culture media. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media (e.g., DMEM, RPMI-1640)?
A: Publicly available, quantitative data on the specific half-life of this compound in cell culture media is limited. The stability of any small molecule in solution is influenced by multiple factors. While this compound is expected to be reasonably stable for the duration of typical cell-based assays, its stability can be affected by the specific components of the media, pH, temperature, and exposure to light. For long-term experiments (e.g., exceeding 24-48 hours), it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.
Q2: What factors can influence the stability of this compound in my cell culture experiments?
A: Several factors can impact the stability and effective concentration of this compound in your cell culture system:
-
Media Composition: Components in complex media, such as serum proteins, can bind to the compound, reducing its free concentration. Other components may directly or indirectly contribute to its degradation.
-
pH of the Medium: The pH of the cell culture medium, typically maintained between 7.2 and 7.4, can influence the rate of hydrolysis of susceptible compounds.
-
Temperature: Standard cell culture incubation is at 37°C, which can accelerate the degradation of thermally labile compounds compared to storage at lower temperatures.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light. It is good practice to minimize the exposure of compound-containing media to light.
-
Cellular Metabolism: If the cells in your culture express metabolic enzymes, they may actively metabolize this compound, leading to a decrease in its concentration over time.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware (e.g., flasks, plates, pipette tips), which can reduce the effective concentration in the medium.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A: To determine the stability of this compound in your experimental setup, a time-course study is recommended. This involves incubating this compound in your complete cell culture medium (including serum and other supplements) under your standard culture conditions (e.g., 37°C, 5% CO₂) in the absence of cells. Aliquots of the medium are collected at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and the concentration of this compound is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent or weaker than expected biological effect of this compound. | 1. Compound Degradation: this compound may be degrading in the cell culture medium over the course of the experiment. 2. Incorrect Concentration: Errors in the preparation of stock or working solutions. 3. Adsorption to Plastics: The compound may be sticking to the cell culture plates or tubes. | 1. Perform a stability study to determine the half-life of this compound in your specific medium and under your experimental conditions. If degradation is significant, consider replenishing the medium with fresh compound at regular intervals. 2. Verify the concentration of your stock solution. Prepare fresh working solutions for each experiment. 3. Consider using low-adhesion plasticware. |
| High variability between replicate wells or experiments. | 1. Incomplete Solubilization: The compound may not be fully dissolved in the medium, leading to heterogeneous concentrations. 2. Uneven Distribution: Inadequate mixing of the compound in the medium before adding to cells. | 1. Ensure complete dissolution of the this compound stock solution in the medium. You may need to vortex or sonicate briefly. 2. Thoroughly mix the medium after adding the compound and before dispensing it into individual wells. |
| Unexpected cellular toxicity. | 1. Degradation Products: A degradation product of this compound may be more toxic than the parent compound. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. If stability analysis reveals significant degradation, identify the degradation products if possible (e.g., using LC-MS). 2. Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Medium
This protocol outlines the steps to assess the stability of this compound in a specific cell culture medium using HPLC or LC-MS.
Materials:
-
This compound powder
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, low-adhesion microcentrifuge tubes or a multi-well plate
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare this compound Working Solution: Prepare a concentrated working solution of this compound in your complete cell culture medium at the desired final concentration to be tested.
-
Incubation: Dispense the this compound-containing medium into sterile tubes or a multi-well plate. Place the samples in a cell culture incubator set to your experimental conditions (37°C, 5% CO₂).
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect an aliquot of the medium from the respective tubes or wells. The 0-hour time point serves as the initial concentration.
-
Sample Storage: Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
Sample Analysis: Thaw the samples and analyze the concentration of the remaining this compound using a validated HPLC or LC-MS method.
-
Data Analysis: Plot the concentration of this compound versus time. From this data, you can determine the stability profile and calculate the half-life (t½) of the compound in your medium.
Visualizations
Caption: Experimental workflow for determining this compound stability.
Technical Support Center: ML143 Long-Term Studies & Potential for Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential for resistance to ML143, a small molecule inhibitor of Cdc42 GTPase, in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a non-competitive, allosteric inhibitor of the Rho family GTPase Cdc42. It does not prevent GTP binding but is thought to inhibit the conformational changes necessary for Cdc42 to activate its downstream effectors, such as p21-activated kinase (PAK).[1][2] By inhibiting Cdc42, this compound can disrupt various cellular processes, including cell cycle progression, migration, and invasion, which are often dysregulated in cancer.[2][3][4]
Q2: Has resistance to this compound been observed in long-term cancer studies?
While specific, long-term clinical studies on this compound resistance are not extensively documented in the public domain, the development of resistance is a common phenomenon with targeted therapies.[5][6][7] Preclinical studies with other targeted inhibitors, such as those for KRAS and EGFR, have shown that resistance can emerge through various mechanisms.[5][6][8] Therefore, it is plausible that long-term treatment with this compound could lead to the development of resistant cell populations.
Q3: What are the potential mechanisms of acquired resistance to this compound?
Based on resistance mechanisms observed for other targeted therapies, potential ways cancer cells could develop resistance to this compound include:
-
Secondary Mutations in the Drug Target: Mutations in the CDC42 gene could alter the binding site of this compound, reducing its inhibitory effect.[5][8]
-
Bypass Signaling Pathway Activation: Cancer cells might upregulate parallel signaling pathways to compensate for the inhibition of the Cdc42 pathway. This could involve the activation of other Rho family GTPases like Rac1 or RhoA, or the activation of downstream effectors through alternative pathways.[7][8]
-
Cellular Lineage Plasticity: Cancer cells could undergo a phenotypic switch to a different cell type that is less dependent on the Cdc42 signaling pathway for survival and proliferation.[9]
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters could lead to the active removal of this compound from the cell, reducing its intracellular concentration.[10]
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in Long-Term Cell Culture
-
Symptom: A previously sensitive cancer cell line shows a reduced response to this compound treatment over several passages, as indicated by a rightward shift in the IC50 curve.
-
Possible Causes:
-
Selection of a pre-existing resistant subpopulation of cells.[11]
-
Acquired resistance through one of the mechanisms described in the FAQs.
-
Degradation of the this compound compound in the cell culture medium over time.
-
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Prepare fresh stock solutions of this compound and repeat the cytotoxicity assay.
-
Perform Dose-Response Curve Analysis: Compare the IC50 values of the current cell line with the parental, sensitive cell line. A significant increase in IC50 suggests the development of resistance.
-
Investigate Resistance Mechanisms:
-
Sequencing: Sequence the CDC42 gene in the resistant cells to check for mutations.
-
Western Blot Analysis: Analyze the expression and activation levels of key proteins in the Cdc42 signaling pathway (e.g., phospho-PAK) and potential bypass pathways (e.g., phospho-Akt, phospho-ERK).[7]
-
Gene Expression Analysis: Use qPCR or RNA-seq to look for changes in the expression of genes associated with drug resistance, such as ABC transporters.
-
-
Issue 2: Inconsistent Results in this compound-Based Assays
-
Symptom: High variability in experimental readouts (e.g., cell viability, migration) between replicate experiments.
-
Possible Causes:
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition.
-
Verify Experimental Parameters: Double-check calculations for this compound dilutions and ensure accurate timing of treatments.
-
Include Proper Controls: Always include positive and negative controls in your experiments. For example, a vehicle-treated control (e.g., DMSO) and a control treated with a known cytotoxic agent.[12]
-
Optimize Assay Protocol: Review and optimize the specific assay protocol for factors like incubation times, reagent concentrations, and detection methods.[15]
-
Quantitative Data Summary
The following table presents hypothetical data from a long-term study on a cancer cell line treated with this compound, illustrating the development of resistance.
| Cell Line | Passage Number | Treatment | IC50 (µM) | Fold Resistance |
| Parental | 5 | This compound | 2.5 | 1.0 |
| Resistant | 50 | This compound | 25.0 | 10.0 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation: Begin treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Subculturing: Once the cells have adapted and are growing at a normal rate, subculture them and increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Maintenance: Continue this process for several months. The resulting cell line should be able to proliferate in the presence of a high concentration of this compound (e.g., 10x the original IC50).
-
Validation: Periodically perform cytotoxicity assays to confirm the increase in IC50 compared to the parental cell line.
Protocol 2: Biochemical Assay to Detect Target Engagement
This protocol describes a pull-down assay to assess the binding of this compound to Cdc42.
-
Cell Lysis: Lyse both parental and potentially resistant cells and quantify the total protein concentration.
-
Incubation with Biotinylated this compound Analog: Incubate the cell lysates with a biotinylated analog of this compound.
-
Streptavidin Pull-Down: Add streptavidin-coated magnetic beads to the lysates to pull down the biotinylated compound and any interacting proteins.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins and perform a Western blot using an antibody specific for Cdc42. A reduced amount of pulled-down Cdc42 in the resistant cell line may indicate altered binding of the inhibitor.
Visualizations
Caption: Potential bypass signaling pathway in this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cdc42 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. Emerging Paradigms in the Development of Resistance to Tyrosine Kinase Inhibitors in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired resistance to molecularly targeted therapies for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mskcc.org [mskcc.org]
- 10. Mechanism of multidrug resistance in human tumour cell lines and complete reversion of cellular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. go.zageno.com [go.zageno.com]
- 14. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Best Practices for Control Experiments with ML143
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ML143, a selective and reversible non-competitive inhibitor of the Cdc42 GTPase.[1][2][3] Proper experimental design, including rigorous controls, is critical for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that specifically targets Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases.[1][2][3] Cdc42 acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a variety of cellular processes, including cell morphology, migration, and cytoskeletal dynamics.[2][4] this compound is a non-competitive inhibitor, meaning it binds to a site on Cdc42 distinct from the GTP/GDP binding pocket, thereby preventing its activation and downstream signaling.[1][3]
Q2: What are the key signaling pathways affected by this compound?
By inhibiting Cdc42, this compound impacts several downstream signaling pathways that control actin cytoskeleton organization, cell polarity, and motility.[5][6] Key effector proteins of Cdc42 include p21-activated kinases (PAKs), IQGAP, and the Wiskott-Aldrich syndrome protein (WASP), which in turn regulate the formation of filopodia and lamellipodia, structures essential for cell migration.[2][5][6]
Q3: What are the recommended positive and negative controls for an experiment with this compound?
Appropriate controls are essential to validate the effects observed with this compound.[7][8][9]
-
Positive Controls:
-
Known Cdc42 Activator: Use a substance known to activate Cdc42 (e.g., specific growth factors or extracellular matrix proteins relevant to your cell type) to demonstrate that the experimental system is responsive to Cdc42 signaling.
-
Constitutively Active Cdc42 Mutant: Transfection with a plasmid expressing a constitutively active mutant of Cdc42 (e.g., Cdc42-Q61L) can serve as a robust positive control for Cdc42-mediated effects.[10]
-
Structurally Unrelated Cdc42 Inhibitor: Using another validated Cdc42 inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to Cdc42 inhibition and not an off-target effect of this compound's specific chemical structure.
-
-
Negative Controls:
-
Vehicle Control: The most crucial negative control is treating cells with the same concentration of the solvent used to dissolve this compound (typically DMSO).[11] This accounts for any effects of the solvent on the cells.
-
Inactive Enantiomer or Analog: If available, using a structurally similar but biologically inactive version of this compound can provide a highly specific negative control.
-
Untreated Cells: A baseline control of untreated cells is necessary to understand the normal behavior of the cells under the experimental conditions.
-
Knockdown/Knockout Cells: Using cells where Cdc42 has been genetically knocked down (e.g., using siRNA or CRISPR) can help to confirm the specificity of this compound's effects.[12]
-
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: No observable effect of this compound on the expected phenotype (e.g., cell migration, filopodia formation).
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay. IC50 values can vary significantly between cell types.[13][14] Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).[15] |
| Inhibitor Inactivity | Ensure the this compound stock solution is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Use a fresh aliquot or a new batch of the compound. Confirm the activity of the inhibitor in a cell-free GTPase activity assay if possible.[16] |
| Cell Line Insensitivity | The targeted pathway may not be the primary driver of the phenotype in your chosen cell line. Confirm the expression and activity of Cdc42 in your cells. Consider using a different cell line known to be sensitive to Cdc42 inhibition. |
| Assay Conditions | Optimize the duration of this compound treatment. The effect may be time-dependent. Ensure that other assay components (e.g., chemoattractant concentration in a migration assay) are optimal.[17] |
Problem 2: High background or inconsistent results across replicates.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before plating to have an equal number of cells in each well. After seeding, gently rock the plate in a cross pattern to ensure even distribution.[11] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. To minimize this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[11] |
| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.5%). Run a vehicle-only control to assess for any solvent-induced effects. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation, especially at higher concentrations. If observed, reconsider the solvent, final concentration, or sonicate the stock solution before use.[11] |
Problem 3: Observed phenotype is inconsistent with known Cdc42 function, suggesting off-target effects.
| Possible Cause | Troubleshooting Step |
| Off-target Kinase Inhibition | While this compound is selective for Cdc42, high concentrations may inhibit other kinases.[4] Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement (e.g., Cdc42 activity). A significant discrepancy may indicate an off-target effect.[18] |
| Activation of Compensatory Pathways | Inhibition of the Cdc42 pathway may lead to the upregulation of alternative signaling pathways. Examine the phosphorylation status of key nodes in related pathways (e.g., Rac1, RhoA) in the presence of this compound. |
| Compound-specific Effects | To confirm that the phenotype is due to Cdc42 inhibition and not a unique effect of the this compound chemical structure, use a structurally unrelated Cdc42 inhibitor. The on-target phenotype should be recapitulated. |
| Genetic Validation | Use siRNA or CRISPR/Cas9 to knock down or knock out Cdc42. If the phenotype observed with this compound is not mimicked by the genetic approach, it is likely due to an off-target effect.[19] |
Quantitative Data Summary
The following table provides a summary of reported IC50 values for this compound in various assays. Note that these values can vary depending on the specific experimental conditions.
| Assay Type | Cell Line / System | Reported IC50 / Effective Concentration | Reference |
| GTPase Activity Assay | Purified Cdc42 protein | ~2 µM | [3] |
| Cell Migration Assay | Ovarian Cancer Cells | Inhibition observed at 10 µM | [20] |
| Filopodia Formation | 3T3 Cells | Inhibition observed at 1-10 µM | [3] |
| Cytotoxicity | Various Cancer Cell Lines | Varies (often >10 µM) | [21][22][23] |
Experimental Protocols
1. Wound Healing (Scratch) Assay for Cell Migration
This assay provides a simple method to assess the effect of this compound on collective cell migration.
-
Protocol:
-
Seed cells in a 6-well plate and grow to 100% confluence.[24]
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing various concentrations of this compound or a vehicle control (DMSO).
-
Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Quantify the rate of wound closure by measuring the area of the scratch over time.
-
2. Transwell Invasion Assay
This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.[3]
-
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with a basement membrane extract like Matrigel™.[3][17]
-
Prepare a single-cell suspension in serum-free media.
-
Add this compound at various concentrations to the cell suspension. Include a vehicle control.
-
Seed the cells in the upper chamber.
-
Add complete medium (containing a chemoattractant like serum) to the lower chamber.[3]
-
Incubate for 12-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Image and count the number of invaded cells.[3]
-
3. Cdc42 Activation (Pull-down) Assay
This biochemical assay measures the amount of active, GTP-bound Cdc42 in cell lysates.[25][26]
-
Protocol:
-
Treat cells with this compound or controls.
-
Lyse the cells in a buffer that preserves GTPase activity.
-
Incubate the cell lysates with a protein domain that specifically binds to active Cdc42 (e.g., the p21-binding domain of PAK, often coupled to agarose beads).
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blot using an anti-Cdc42 antibody.
-
The amount of pulled-down Cdc42 corresponds to the amount of active Cdc42 in the cells.
-
Include positive (GTPγS-loaded lysate) and negative (GDP-loaded lysate) controls.[25]
-
Visualizations
Caption: A generalized experimental workflow for studies involving the small molecule inhibitor this compound.
Caption: Simplified signaling pathway of Cdc42, illustrating the points of regulation and the inhibitory action of this compound.
References
- 1. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDC42 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. What are CDC42 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. The controls that got out of control: How failed control experiments paved the way to transformative discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positive and Negative Controls | Rockland [rockland.com]
- 10. GTPase-Activating Proteins for Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. hoelzel-biotech.com [hoelzel-biotech.com]
- 17. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 20. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. cellbiolabs.com [cellbiolabs.com]
Validation & Comparative
A Head-to-Head Comparison of ML143 and CASIN for Cdc42 Inhibition
In the landscape of small molecule inhibitors targeting the Rho GTPase Cdc42, a critical regulator of cellular processes such as cell polarity, migration, and proliferation, ML143 and CASIN have emerged as prominent tools for researchers. While both compounds effectively inhibit Cdc42 function, they do so through distinct mechanisms, leading to differences in their specificity and application. This guide provides an objective comparison of this compound and CASIN, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific experimental needs.
Mechanism of Action: A Tale of Two Inhibitors
The primary distinction between this compound and CASIN lies in their mode of inhibiting Cdc42 activity.
This compound is characterized as a potent, non-competitive, and allosteric inhibitor of Cdc42.[1][2] It functions by binding to a site distinct from the nucleotide-binding pocket, inducing a conformational change that prevents the release of GDP, thereby locking Cdc42 in its inactive state.[3] This mechanism of action suggests that this compound can inhibit Cdc42 regardless of the activation status of its guanine nucleotide exchange factors (GEFs).
CASIN , on the other hand, is a Cdc42 activity-specific inhibitor that acts competitively to interfere with the guanine nucleotide exchange activity.[4][5] It directly binds to Cdc42 with submicromolar affinity and blocks the interaction between Cdc42 and its GEFs.[4][6] By preventing the exchange of GDP for GTP, CASIN effectively keeps Cdc42 in its inactive, GDP-bound form.[6]
Quantitative Comparison of Inhibitor Performance
The efficacy and specificity of this compound and CASIN have been quantified in various studies. The following table summarizes key quantitative data for these inhibitors.
| Parameter | This compound | CASIN | Reference |
| Binding Affinity (Kd) | Not explicitly reported | 332 ± 101 nM | [4] |
| IC50 | ~200 nM (with Mg2+) | 2 µM | [1][7] |
| Specificity | Inhibits Cdc42, Rac1, Rab2, and Rab7 | Highly specific for Cdc42; no notable effect on Rac1 or RhoA | [2][4] |
| Mechanism of Action | Non-competitive, allosteric inhibitor of nucleotide binding | Competitive inhibitor of GEF-mediated nucleotide exchange | [1][4] |
Specificity and Off-Target Effects: A Critical Consideration
A crucial factor in the selection of a chemical inhibitor is its specificity. While both this compound and CASIN are potent Cdc42 inhibitors, studies have revealed differences in their off-target effects.
This compound has been shown to exhibit some activity against other members of the Rho and Rab families of small GTPases, including Rac1, Rab2, and Rab7.[2][4] This broader activity profile may be a consideration in experiments where highly specific inhibition of Cdc42 is required.
CASIN is presented as a highly specific inhibitor of Cdc42.[4] Studies have demonstrated that it does not significantly affect the activity of the closely related Rho GTPases, Rac1 and RhoA, even at concentrations where Cdc42 is effectively inhibited.[4] This high specificity makes CASIN a valuable tool for dissecting the precise roles of Cdc42 in cellular signaling pathways.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
GTPase Activity Assay (Effector-Domain Pull-Down Assay)
This assay is used to measure the amount of active, GTP-bound Cdc42 in a cell lysate.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the GTP-bound state of Cdc42.
-
Incubation with GST-PAK-PBD: The cell lysate is incubated with a GST-fusion protein containing the p21-binding domain (PBD) of p21-activated kinase (PAK), which specifically binds to the GTP-bound form of Cdc42 and Rac1. The beads are typically agarose or magnetic.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The amount of active Cdc42 is detected by immunoblotting with a Cdc42-specific antibody.
F-actin Polymerization Assay
This assay measures the effect of inhibitors on actin polymerization, a key downstream event of Cdc42 signaling.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or CASIN for a specified period.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Staining: F-actin is stained with fluorescently labeled phalloidin. The nucleus can be counterstained with a DNA dye like DAPI.
-
Imaging: Cells are visualized using fluorescence microscopy.
-
Quantification: The intensity of the phalloidin signal can be quantified to measure changes in F-actin content.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Cdc42 activation cycle, regulated by GEFs and GAPs.
Caption: Mechanisms of action for this compound and CASIN on Cdc42.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of the RhoGTPase Cdc42 by ML141 enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells via the Wnt5a/PI3K/miR-122 pathway: impact of the age of the donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of ML143 and ZCL278: Specificity in Cdc42 Inhibition
For researchers, scientists, and drug development professionals, the selection of a specific chemical probe is critical for elucidating the cellular functions of a target protein and for validating it as a therapeutic target. This guide provides a detailed comparison of two widely used small molecule inhibitors of the Rho GTPase Cdc42, ML143 (also known as ML141) and ZCL278, with a focus on their specificity and mechanisms of action, supported by experimental data.
Cell division control protein 42 (Cdc42), a member of the Rho family of small GTPases, is a critical regulator of cellular processes such as cell polarity, cytoskeletal organization, and cell migration. Its dysregulation is implicated in various diseases, including cancer and neurological disorders. Both this compound and ZCL278 have emerged as valuable tools to probe Cdc42 signaling. However, their distinct mechanisms of action and specificity profiles warrant careful consideration for experimental design and data interpretation.
At a Glance: Key Differences
| Feature | This compound (ML141) | ZCL278 |
| Primary Target | Cdc42 | Cdc42 |
| Mechanism of Action | Non-competitive, allosteric inhibitor of nucleotide binding | Inhibitor of Cdc42-GEF (Intersectin) interaction |
| Binding Site | Allosteric pocket | Switch I region |
| Reported IC50 (Biochemical) | ~200 nM[1] | ~7.5 µM (for GEF inhibition)[2] |
| Specificity Profile | High selectivity over Rac1, RhoA, Rab2, Rab7[1] | Selective for Cdc42 over Rac1 and RhoA[2] |
| Potential Caveat | Can act as a partial Cdc42 agonist in the absence of GEFs[2] |
Mechanism of Action: Two Distinct Approaches to Inhibit Cdc42
The primary difference between this compound and ZCL278 lies in their mode of inhibiting Cdc42 activity.
This compound (ML141): An Allosteric Inhibitor of Nucleotide Exchange
This compound is a potent and selective, reversible, non-competitive inhibitor of Cdc42.[1] It functions by binding to an allosteric site on the Cdc42 protein, which in turn prevents the binding of GTP, a critical step for Cdc42 activation.[3] This mechanism effectively locks Cdc42 in an inactive state.
ZCL278: A Disruptor of Protein-Protein Interaction
ZCL278 was identified through in silico screening to specifically disrupt the interaction between Cdc42 and its guanine nucleotide exchange factor (GEF), intersectin (ITSN).[4] It achieves this by binding to the Switch I region of Cdc42, a key interface for GEF binding.[5] By preventing the Cdc42-GEF interaction, ZCL278 inhibits the exchange of GDP for GTP, thereby keeping Cdc42 in its inactive state. However, it is important to note that some studies have reported that ZCL278 can act as a partial agonist of Cdc42 in the absence of GEFs, promoting GTP binding.[2]
Specificity Profile: A Comparative Overview
The utility of a chemical probe is largely determined by its specificity for the intended target. While both this compound and ZCL278 are reported to be selective for Cdc42, the extent of their selectivity differs based on available data.
This compound (ML141): High Specificity Against Other Rho GTPases
This compound has been demonstrated to be a highly selective inhibitor of Cdc42. In a multiplex assay, it showed no appreciable inhibitory activity against other closely related Rho family members, Rac1 and RhoA, as well as members of other GTPase families like Rab2 and Rab7, at concentrations up to 100 µM.[1] This high degree of selectivity makes this compound a valuable tool for specifically interrogating Cdc42-dependent pathways.
ZCL278: Selective, with a More Potent Analog
ZCL278 has been shown to be selective for Cdc42 over Rac1.[6] However, a subsequent study characterized a related compound, ZCL367, as a more potent and selective Cdc42 inhibitor.[2] ZCL367 exhibited an IC50 of 0.098 µM for Cdc42, compared to 0.19 µM for Rac1 and 29.7 µM for RhoA, demonstrating a significant selectivity window, particularly against RhoA.[2] While ZCL278 is effective, researchers seeking higher potency and specificity may consider ZCL367.
| Compound | Target | IC50 / Kd | Selectivity Notes | Reference |
| This compound (ML141) | Cdc42 | ~200 nM (IC50) | No inhibition of Rac1, RhoA, Rab2, Rab7 up to 100 µM | [1] |
| ZCL278 | Cdc42 | ~7.5 µM (EC50, GEF inhibition) | Ineffective at inhibiting Rac1 and RhoA in a GEF-mediated assay. | [2] |
| ZCL367 (analog of ZCL278) | Cdc42 | 0.098 µM (EC50) | ~2-fold selective over Rac1 (0.19 µM), >300-fold selective over RhoA (29.7 µM) | [2] |
Experimental Protocols
To aid researchers in the evaluation and application of these inhibitors, detailed protocols for key experiments are provided below.
Biochemical Assays
1. Cdc42 Nucleotide Binding Assay (for this compound)
This assay measures the ability of a compound to inhibit the binding of a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) to purified Cdc42.
-
Materials: Purified recombinant Cdc42, BODIPY-FL-GTP, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT), 384-well plates, plate reader with fluorescence detection.
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add purified Cdc42 to the wells of a 384-well plate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the binding reaction by adding BODIPY-FL-GTP to a final concentration near its Kd for Cdc42.
-
Incubate for a set time to reach equilibrium (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.
-
2. GEF-Mediated Nucleotide Exchange Assay (for ZCL278)
This assay measures the ability of a compound to inhibit the GEF-catalyzed exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP.
-
Materials: Purified recombinant Cdc42, purified GEF domain (e.g., of ITSN), mant-GDP, unlabeled GTP, assay buffer, 384-well plates, fluorescence plate reader.
-
Protocol:
-
Load Cdc42 with mant-GDP by incubation in the presence of EDTA to chelate Mg2+ ions, followed by the addition of excess MgCl2 to trap the bound nucleotide.
-
Prepare serial dilutions of ZCL278.
-
In a 384-well plate, combine the mant-GDP-loaded Cdc42 and ZCL278 dilutions.
-
Initiate the exchange reaction by adding a mixture of the GEF and a high concentration of unlabeled GTP.
-
Monitor the decrease in fluorescence over time as mant-GDP is released from Cdc42.
-
Calculate the initial rate of the reaction for each compound concentration.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentration.
-
Cellular Assays
1. Filopodia Formation Assay
This imaging-based assay assesses the effect of inhibitors on the formation of filopodia, which are actin-rich finger-like protrusions regulated by Cdc42.
-
Materials: Fibroblast cell line (e.g., Swiss 3T3), cell culture medium, serum, growth factors (e.g., bradykinin or EGF), inhibitors (this compound or ZCL278), phalloidin conjugated to a fluorescent dye, DAPI, fluorescence microscope.
-
Protocol:
-
Seed cells on glass coverslips and serum-starve overnight to reduce basal Cdc42 activity.
-
Pre-treat the cells with various concentrations of the inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor to induce filopodia formation.
-
Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and stain with fluorescently labeled phalloidin to visualize F-actin and DAPI for nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and length of filopodia per cell.
-
2. G-LISA (GTPase-LISA) Activation Assay
This is a quantitative, ELISA-based assay to measure the levels of active, GTP-bound Cdc42 in cell lysates.
-
Materials: G-LISA kit for Cdc42 activation, cell line of interest, cell lysis buffer, protein concentration assay kit.
-
Protocol:
-
Culture and treat cells with inhibitors as desired.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Add equal amounts of protein from each lysate to the wells of the G-LISA plate, which are coated with a Cdc42-GTP-binding protein.
-
Incubate to allow the active Cdc42 in the lysate to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add a specific primary antibody against Cdc42, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate and measure the absorbance using a plate reader.
-
The signal intensity is proportional to the amount of active Cdc42 in the sample.
-
Conclusion and Recommendations
Both this compound and ZCL278 are valuable chemical tools for studying Cdc42.
-
This compound (ML141) is recommended for studies requiring high specificity to distinguish the role of Cdc42 from other Rho GTPases. Its well-defined allosteric mechanism of inhibiting nucleotide binding provides a clear mode of action.
-
ZCL278 is a useful tool for investigating the role of Cdc42-GEF interactions. However, researchers should be aware of its potential for partial agonism under certain conditions. For studies demanding higher potency and specificity in targeting the Cdc42-GEF interface, the analog ZCL367 may be a more suitable choice.
Ultimately, the choice between this compound and ZCL278 will depend on the specific biological question being addressed. It is crucial to consider their distinct mechanisms of action and specificity profiles when designing experiments and interpreting the resulting data. When possible, using multiple inhibitors with different mechanisms of action can provide stronger evidence for the involvement of Cdc42 in a particular cellular process.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Small Molecules, ZCL278 and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
Validating ML143 Inhibitor Efficacy: A Comparative Guide to Downstream Marker Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Cdc42 inhibitor ML143 with alternative compounds. We present supporting experimental data, detailed protocols for key validation assays, and visual aids to elucidate the underlying signaling pathways and experimental workflows.
The small molecule this compound is a potent and selective inhibitor of the Rho family GTPase Cdc42, a key regulator of cellular processes such as cytoskeletal dynamics, cell polarity, and proliferation. Dysregulation of Cdc42 signaling is implicated in various diseases, including cancer. Validating the efficacy of Cdc42 inhibitors like this compound requires robust analysis of downstream signaling events. This guide compares this compound with other known Cdc42 inhibitors—ZCL278, CASIN, and AZA197—focusing on their impact on key downstream markers to provide a framework for assessing inhibitor performance.
Comparative Efficacy of Cdc42 Inhibitors
The inhibitory activity of this compound and its alternatives on Cdc42 has been characterized by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values. While a direct comparison from a single study is ideal, data from various sources provide a relative understanding of their potency.
| Inhibitor | Target(s) | IC50/EC50 (Cdc42) | Mechanism of Action | Key Downstream Effects Reported |
| This compound | Cdc42 | Not explicitly found in comparative studies | Allosteric inhibitor of nucleotide binding.[1] | Triggers modest hematopoietic stem/progenitor cell mobilization.[1] |
| ZCL278 | Cdc42 | ~6.4 µM (Kd), 7.5 µM (EC50)[2][3] | Binds to the Switch 1 region, mimicking a GEF interaction.[4] | Suppresses Cdc42-mediated neuronal branching and cell motility.[5] Can also act as a partial agonist under certain conditions.[2] |
| CASIN | Cdc42 | Sub-micromolar affinity[1] | Competitively interferes with guanine nucleotide exchange activity.[1] | Reduces phosphorylation of its downstream effector PAK.[1] |
| AZA197 | Cdc42 | 5-10 µM (IC50 range)[2] | Appears to block the interaction between Cdc42 and the GEF Dbs.[4] | Downregulates PAK1 and ERK signaling pathways.[4] |
Signaling Pathway and Experimental Workflow
To understand how these inhibitors impact cellular function, it is crucial to visualize the underlying signaling cascade and the experimental approach to validate their efficacy.
The diagram above illustrates the activation cycle of Cdc42 and its downstream signaling to PAK1 and N-WASP, leading to the regulation of actin polymerization. The points of intervention for this compound and its alternatives are also shown.
This workflow outlines the key steps from cell treatment to data analysis for comparing the efficacy of different Cdc42 inhibitors on downstream signaling markers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of results. Below are protocols for key experiments cited in the validation of Cdc42 inhibitor efficacy.
Cdc42 Activation Assay (G-LISA)
This ELISA-based assay quantifies the active, GTP-bound form of Cdc42.
-
Cell Lysis: Culture cells to 80-90% confluency and treat with inhibitors. Lyse the cells using an ice-cold lysis buffer provided in the G-LISA kit and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Procedure: Add equal amounts of protein lysate to the Cdc42-GTP affinity plate and incubate.
-
Detection: After washing, add a specific antibody that detects the captured active Cdc42, followed by a secondary antibody conjugated to a detection enzyme.
-
Data Analysis: Measure the absorbance at 490 nm and compare the levels of active Cdc42 in treated versus untreated cells.
Western Blot for Phosphorylated PAK1 (p-PAK1)
This technique is used to detect the phosphorylation status of PAK1, a direct downstream effector of Cdc42.
-
Sample Preparation: Treat cells with inhibitors, lyse, and quantify protein concentration. Mix lysates with Laemmli buffer and boil.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated PAK1 (e.g., at Thr423). Subsequently, incubate with a secondary antibody conjugated to HRP.
-
Detection: Use an ECL substrate to visualize the protein bands.
-
Normalization: Strip the membrane and re-probe with an antibody for total PAK1 to normalize for protein loading.
N-WASP Activity Assay (Arp2/3-mediated Actin Polymerization)
This assay measures the ability of N-WASP to activate the Arp2/3 complex, leading to actin polymerization.
-
Immunoprecipitation of N-WASP: Lyse inhibitor-treated cells and immunoprecipitate N-WASP using a specific antibody.
-
In Vitro Actin Polymerization: Combine the immunoprecipitated N-WASP with purified Arp2/3 complex and pyrene-labeled actin monomers.
-
Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time, which corresponds to the rate of actin polymerization.
-
Data Analysis: Compare the actin polymerization rates in samples treated with different inhibitors to determine their effect on N-WASP activity.
Actin Polymerization Assay (Flow Cytometry)
This method quantifies the cellular F-actin content.
-
Cell Treatment and Fixation: Treat cells in suspension with inhibitors and then fix with formaldehyde.
-
Permeabilization and Staining: Permeabilize the cells and stain with fluorescently labeled phalloidin, which binds to F-actin.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Compare the MFI of inhibitor-treated cells to control cells to determine the relative change in F-actin content.[6]
References
- 1. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.uark.edu [scholarworks.uark.edu]
- 4. Two Small Molecules, ZCL278 and AZA197 Show Promise in Influencing Protein Interactions Involving the Ras-Related Protein Cell division cycle 42 [Cdc42] to Modulate Its Oncogenic Potential [scirp.org]
- 5. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Flow Cytometric Determination of Actin Polymerization in Peripheral Blood Leukocytes Effectively Discriminate Patients With Homozygous Mutation in ARPC1B From Asymptomatic Carriers and Normal Controls [frontiersin.org]
Cross-Validation of ML143 Effects with siRNA Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two common methods for inhibiting the function of the Rho GTPase, Cdc42: the small molecule inhibitor ML143 and siRNA-mediated knockdown. This analysis is supported by experimental data from representative studies to delineate the effects of each method on cancer cell migration.
Cdc42, a key regulator of cell polarity and migration, is a critical target in cancer research. Both the small molecule inhibitor this compound and siRNA technology are employed to probe its function and therapeutic potential. While both aim to reduce Cdc42 activity, their mechanisms of action differ, potentially leading to distinct cellular phenotypes. This guide explores these differences through a review of quantitative data from wound healing and transwell migration assays, detailed experimental protocols, and illustrative diagrams of the underlying biological and experimental processes.
Comparative Analysis of Inhibitory Effects on Cell Migration
The following tables summarize quantitative data from separate studies investigating the effects of Cdc42 inhibition on cancer cell migration using either a chemical inhibitor (this compound) or siRNA knockdown. It is important to note that these results are not from a head-to-head comparison and were performed on different cell lines and with variations in experimental conditions. Therefore, direct comparison of the absolute values should be approached with caution.
Table 1: Effect of Cdc42 Inhibition on Wound Healing Assay
| Treatment Group | Cell Line | Assay Duration | Key Findings |
| CDC42 Inhibitor (ML141) | Progeny cells from CoCl2-induced polyploid giant cancer cells (LoVo and Hct116) | 24 hours | Treatment with ML141, a specific Cdc42 inhibitor, significantly reduced the migration and invasion of the progeny cells.[1] |
| CDC42 siRNA | Rabbit Corneal Epithelial Cells | 24 hours | Transfection with CDC42 siRNA resulted in a 50-60% uncovered wound area compared to control cells.[2] |
| CDC42 siRNA | Human Keratinocytes (NHEK) | Not Specified | Significant reduction in both migration velocity and directionality.[3] |
Table 2: Effect of Cdc42 Inhibition on Transwell Migration Assay
| Treatment Group | Cell Line | Assay Duration | Key Findings |
| shCDC42 | Neuroblastoma cells (BE(2)-M17) | 24 hours | Silencing of CDC42 resulted in decreased migration through an 8 µm Transwell filter compared to controls.[4] |
| CDC42 siRNA | Astrocytes and Neural Precursors | Not Specified | Depletion of CDC42 isoforms strongly reduced chemotactic migration.[5] |
Experimental Methodologies
Below are detailed protocols for key experiments cited in this guide, providing a framework for replicating and validating these findings.
Protocol 1: Wound Healing (Scratch) Assay
-
Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free zone in the monolayer using a sterile p200 pipette tip.
-
Treatment Application:
-
This compound Treatment: Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
siRNA Transfection: Prior to seeding, transfect cells with CDC42-specific siRNA or a non-targeting control siRNA according to the manufacturer's protocol. Typically, cells are assayed 48-72 hours post-transfection.
-
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the area of the cell-free zone at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area at 0h - Area at xh) / Area at 0h] * 100.
Protocol 2: Transwell Migration Assay
-
Chamber Preparation: Place a transwell insert (typically with an 8 µm pore size membrane) into each well of a 24-well plate.
-
Chemoattractant Addition: Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding and Treatment:
-
This compound Treatment: Resuspend cells in serum-free medium containing this compound or a vehicle control and seed them into the upper chamber.
-
siRNA Transfection: Use cells previously transfected with CDC42-specific or control siRNA. Resuspend these cells in serum-free medium and seed them into the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 24 hours) to allow for cell migration.
-
Cell Staining and Counting:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration.
-
Protocol 3: Western Blot for CDC42 Knockdown Verification
-
Cell Lysis: Lyse siRNA-transfected and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against CDC42, followed by an HRP-conjugated secondary antibody.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway of Cdc42 in cell migration and the workflows of the experimental techniques used to assess the effects of its inhibition.
Caption: Cdc42 signaling pathway in cell migration.
Caption: Experimental workflow for comparing this compound and siRNA effects.
References
- 1. Cdc42 Regulates the Expression of Cytoskeleton and Microtubule Network Proteins to Promote Invasion and Metastasis of Progeny Cells Derived from CoCl2-induced Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cdc42 Expression and Signaling Is Critical for Promoting Corneal Epithelial Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc42 activity in the trailing edge is required for persistent directional migration of keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing of CDC42 inhibits neuroblastoma cell proliferation and transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The distinct localization of CDC42 isoforms is responsible for their specific functions during migration - PMC [pmc.ncbi.nlm.nih.gov]
ML143 vs. Other Rho GTPase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of cell signaling, the targeted inhibition of Rho GTPases presents a powerful tool. This guide provides an objective comparison of ML143, a selective inhibitor of Cdc42, with other prominent inhibitors targeting various members of the Rho GTPase family. The following sections detail their performance based on experimental data, outline key experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.
Quantitative Comparison of Rho GTPase Inhibitors
The efficacy and specificity of small molecule inhibitors are paramount in research and therapeutic development. The table below summarizes key quantitative data for this compound and a selection of alternative Rho GTPase inhibitors, offering a clear comparison of their potency and primary targets.
| Inhibitor | Primary Target(s) | Mechanism of Action | Potency (IC50 / Ki / Kd) | Selectivity Notes |
| This compound | Cdc42 | Allosteric, non-competitive inhibitor of GTP binding | IC50: ~200 nM in the presence of Mg2+; EC50: 2.1 µM (wild type), 2.6 µM (Q61L mutant)[1][2][3] | Highly selective for Cdc42 over other Rho family members like Rac1, Rab2, and Rab7[1][3] |
| NSC23766 | Rac1 | Inhibits Rac1-GEF (TrioN and Tiam1) interaction[4][5] | IC50: ~50 µM[4][5] | Does not significantly inhibit Cdc42 or RhoA activation[4][5] |
| EHT 1864 | Rac family (Rac1, Rac1b, Rac2, Rac3) | Binds to Rac and impairs its ability to engage with downstream effectors[6] | Kd: 40 nM (Rac1), 50 nM (Rac1b), 60 nM (Rac2), 230 nM (Rac3)[6][7][8][9] | Broadly inhibits the Rac subfamily[6] |
| Rhosin | RhoA | Inhibits RhoA-GEF interaction by binding to RhoA[10][11][12] | Kd: ~0.4 µM[10][12][13] | Specific for the RhoA subfamily; does not interact with Cdc42 or Rac1[10][11] |
| Y-27632 | ROCK1, ROCK2 | ATP-competitive inhibitor of the downstream effector ROCK[14][15] | Ki: 220 nM (ROCK1), 300 nM (ROCK2)[14][15] | Highly selective for ROCK over other kinases like PKC, PKA, and MLCK[15] |
| Fasudil (HA-1077) | ROCK1, ROCK2 | ATP-competitive inhibitor of the downstream effector ROCK[16] | Ki: 0.33 µM (ROCK1); IC50: 0.158 µM (ROCK2)[16] | Also inhibits other protein kinases such as PKA, PKC, and PKG at higher concentrations[16] |
Key Experimental Protocols
The quantitative data presented above are derived from various biochemical and cell-based assays. Below are detailed methodologies for key experiments used to characterize the activity of Rho GTPase inhibitors.
GTPase Activity/Activation Assays
These assays are fundamental to determining the direct effect of an inhibitor on the activation state of a specific Rho GTPase. Two common methods are the pull-down assay and the G-LISA®.
1. Pull-Down Activation Assay
This method utilizes a GST-fusion protein of a downstream effector's binding domain that specifically interacts with the active, GTP-bound form of the Rho GTPase.
-
Materials:
-
Cell lysates from treated and untreated cells.
-
GST-tagged p21-activated kinase 1 (PAK) p21-binding domain (PBD) for Cdc42 and Rac1, or Rhotekin Rho-binding domain (RBD) for RhoA, coupled to agarose beads.
-
Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors).
-
GTPγS (non-hydrolyzable GTP analog for positive control) and GDP (for negative control).
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the Rho GTPase of interest (e.g., anti-Cdc42, anti-Rac1, anti-RhoA).
-
-
Procedure:
-
Cell Lysis: Treat cells with the inhibitor or vehicle control. Lyse the cells on ice using ice-cold Lysis/Wash Buffer.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatants.
-
Affinity Precipitation: Incubate equal amounts of protein from each sample with the GST-PBD or GST-RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with Lysis/Wash Buffer to remove non-specific binding.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target Rho GTPase.
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the amount of activated GTPase. The signal intensity corresponds to the level of active GTPase in the cell lysate.
-
2. G-LISA® Activation Assay (ELISA-based)
This high-throughput method quantifies the active GTPase in a 96-well plate format.
-
Materials:
-
G-LISA® kit specific for the Rho GTPase of interest (contains plates pre-coated with the PBD or RBD, lysis buffer, antibodies, and detection reagents).
-
Cell lysates from treated and untreated cells.
-
-
Procedure:
-
Cell Lysis and Quantification: Lyse cells using the provided lysis buffer and determine the protein concentration.
-
Incubation: Add equal amounts of protein from each lysate to the wells of the G-LISA® plate.
-
Binding: The active, GTP-bound GTPase from the lysate will bind to the PBD/RBD-coated plate.
-
Washing: Wash the wells to remove unbound proteins.
-
Detection: Add a specific primary antibody against the target GTPase, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Signal Generation: Add a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
Quantification: Measure the signal using a plate reader. The signal intensity is directly proportional to the amount of active GTPase in the sample.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex signaling networks and experimental procedures can aid in understanding the context of these inhibitors.
Caption: Simplified Cdc42 signaling pathway and the point of this compound inhibition.
Caption: General workflow for a pull-down based Rho GTPase activation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NSC 23766 | Rho GTPases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhosin | RhoA inhibitor | Probechem Biochemicals [probechem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. stemcell.com [stemcell.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Assessing the Selectivity Profile of ML143: A Comparative Guide
For researchers and drug development professionals investigating the intricate signaling pathways governed by the Rho family of small GTPases, the selectivity of chemical probes is of paramount importance. This guide provides a detailed comparison of ML143 (also known as ML141 or CID-2950007), a potent and selective inhibitor of Cell division control protein 42 homolog (Cdc42), with other known Cdc42 inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways to offer a comprehensive overview of this compound's selectivity profile.
Comparative Selectivity of Cdc42 Inhibitors
This compound has emerged as a valuable tool for dissecting the specific roles of Cdc42. Its selectivity is a key attribute that distinguishes it from other small molecule modulators of Rho GTPases. The table below summarizes the inhibitory potency of this compound and other notable Cdc42 inhibitors against Cdc42 and other closely related Rho family members, Rac1 and RhoA.
| Compound | Primary Target | IC50 (Cdc42) | Selectivity vs. Rac1 | Selectivity vs. RhoA |
| This compound (ML141) | Cdc42 | ~0.2 µM[1][2] | No inhibition up to 100 µM[2] | No inhibition up to 100 µM |
| ZCL278 | Cdc42 | 7.5 µM[3] | Ineffective[3] | Ineffective[3] |
| AZA197 | Cdc42 | 1-10 µM[4] | No inhibition reported[5] | No inhibition reported[5] |
| Ehop-016 | Rac1/Cdc42 | ≥10 µM[4][6] | 1.1 µM (IC50)[7][8][9] | Not specified |
| MBQ-167 | Rac1/Cdc42 | 78 nM[4][6] | 103 nM (IC50)[4][6] | Not specified |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are outlines of common assays used to characterize the compounds listed above.
Biochemical GTPase Activity Assays
These assays directly measure the enzymatic activity of the GTPase.
-
Objective: To determine the concentration of an inhibitor required to reduce the GTPase activity by 50% (IC50).
-
General Protocol:
-
Purified, recombinant GTPase (e.g., Cdc42, Rac1, RhoA) is incubated with a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) in a suitable buffer, often in the presence of Mg2+ ions to facilitate nucleotide binding.[2]
-
The inhibitor of interest, at varying concentrations, is added to the reaction.
-
The binding of the fluorescent GTP analog to the GTPase is measured using techniques such as fluorescence polarization or flow cytometry.[2]
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Guanine Nucleotide Exchange Factor (GEF) - Mediated Nucleotide Exchange Assays
This type of assay assesses the ability of an inhibitor to block the activation of a GTPase by its specific GEF.
-
Objective: To determine if the inhibitor interferes with the GEF-catalyzed exchange of GDP for GTP.
-
General Protocol:
-
The GTPase is pre-loaded with a fluorescent GDP analog.
-
A specific GEF for the GTPase is added to catalyze the exchange of the fluorescent GDP for unlabeled GTP.
-
The inhibitor is included in the reaction to assess its effect on this exchange process.
-
The decrease in fluorescence, corresponding to the release of the fluorescent GDP, is monitored over time.
-
Cell-Based Assays
Cellular assays provide insights into the inhibitor's activity in a more physiologically relevant context.
-
Objective: To evaluate the effect of the inhibitor on downstream signaling events and cellular phenotypes regulated by the target GTPase.
-
Example (Filopodia Formation Assay for Cdc42):
-
Fibroblasts, such as Swiss 3T3 cells, are cultured.
-
The cells are treated with the inhibitor at various concentrations.
-
Cells are then stimulated with an agonist (e.g., bradykinin) known to induce Cdc42-dependent filopodia formation.
-
The formation of filopodia, which are thin, actin-rich plasma membrane protrusions, is visualized and quantified using microscopy.
-
Cdc42 Signaling Pathway
Cdc42 is a central hub in a complex signaling network that regulates a multitude of cellular processes, including cytoskeletal dynamics, cell polarity, and cell cycle progression. The diagram below illustrates a simplified overview of the Cdc42 signaling pathway, highlighting its activation, inactivation, and key downstream effectors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of Cdc42–intersectin interaction by small molecule ZCL367 impedes cancer cell cycle progression, proliferation, migration, and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Rac and Cdc42 GTPases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cdc42 with the small molecule drug AZA197 suppresses primary colon cancer growth and prolongs survival in a preclinical mouse xenograft model by downregulation of PAK1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. EHop-016 | Rac inhibitor | Probechem Biochemicals [probechem.com]
- 8. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ML143 and Other Cdc42 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of ML143 and other prominent Cdc42 inhibitors. The following sections detail their performance based on experimental data, provide comprehensive experimental protocols, and visualize the complex signaling pathways involved.
Cell division control protein 42 (Cdc42) is a member of the Rho family of small GTPases that acts as a molecular switch in a variety of cellular processes.[1][2] It cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2] This cycling is tightly regulated by guanine nucleotide exchange factors (GEFs), which promote GTP binding, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1][2] Guanine nucleotide dissociation inhibitors (GDIs) can also sequester inactive Cdc42 in the cytoplasm.[1] Activated Cdc42 interacts with a multitude of downstream effector proteins to regulate signaling pathways controlling cell morphology, migration, polarity, and cell cycle progression.[3][4] Given its central role in these processes, aberrant Cdc42 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[5]
This guide focuses on a comparative analysis of this compound, a well-characterized Cdc42 inhibitor, with other notable inhibitors such as AZA197, CASIN, ZCL278, and Secramine.
Performance Comparison of Cdc42 Inhibitors
The efficacy and specificity of small molecule inhibitors are critical for their use as research tools and potential therapeutics. The following table summarizes the key quantitative data for this compound and other selected Cdc42 inhibitors.
| Inhibitor | Mechanism of Action | Target | IC50 (Cdc42) | Selectivity Profile |
| This compound (CID2950007) | Non-competitive, allosteric inhibitor that prevents nucleotide binding. | Cdc42 | ~2 µM | Selective for Cdc42; does not inhibit Rac1 or RhoA at similar concentrations. |
| AZA197 | Inhibits the interaction between Cdc42 and its GEFs. | Cdc42-GEF Interface | 1-10 µM (cell-based) | Selective for Cdc42; no significant inhibition of Rac1 or RhoA. |
| CASIN | Inhibits Cdc42 guanine nucleotide exchange activity. | Cdc42 | ~2 µM | Selective for Cdc42. |
| ZCL278 | Targets the Cdc42-Intersectin (ITSN) interaction, a specific GEF. | Cdc42-ITSN Interface | Kd of 11.4 µM | Selective for Cdc42; does not inhibit RhoA or Rac1-mediated phenotypes. |
| Secramine | Stabilizes the inactive Cdc42-RhoGDI complex, preventing Cdc42 activation. | Cdc42-RhoGDI Complex | Does not have a direct IC50 | Also affects other Rho GTPases regulated by RhoGDI, such as Rac and Rho. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize Cdc42 inhibitors.
Cdc42 Activation Assay (G-LISA)
This ELISA-based assay quantifies the amount of active, GTP-bound Cdc42 in cell lysates.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with inhibitors or stimuli.
-
Wash cells with ice-cold PBS.
-
Lyse cells with the provided lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
The G-LISA plate is pre-coated with a Cdc42-GTP-binding protein.
-
Add equal amounts of protein lysate to each well.
-
Incubate to allow the active Cdc42 in the lysate to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add a specific anti-Cdc42 antibody.
-
Incubate to allow the antibody to bind to the captured active Cdc42.
-
Wash away the unbound primary antibody.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Incubate and then wash away the unbound secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at 490 nm. The signal is proportional to the amount of active Cdc42 in the sample.
-
PAK-PBD Pulldown Assay for Cdc42 Activity
This assay utilizes the p21-binding domain (PBD) of the p21-activated kinase (PAK), which specifically binds to the GTP-bound form of Cdc42.
Protocol:
-
Cell Lysis:
-
Prepare cell lysates as described in the G-LISA protocol.
-
-
Pulldown:
-
Incubate the cell lysates with agarose beads conjugated to the PAK-PBD.
-
During this incubation, the active GTP-Cdc42 from the lysate will bind to the PAK-PBD beads.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Detection:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Cdc42.
-
Use a secondary antibody conjugated to HRP for detection via chemiluminescence.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of Cdc42 inhibitors on collective cell migration.
Protocol:
-
Cell Seeding:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Use a sterile pipette tip to create a uniform scratch or "wound" through the center of the monolayer.
-
Wash the cells gently with PBS to remove dislodged cells.
-
-
Inhibitor Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing the Cdc42 inhibitor at the desired concentration. A vehicle control should be run in parallel.
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Capture images of the wound at the beginning of the experiment (time 0) and at regular intervals (e.g., every 4-6 hours) for up to 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for both the treated and control samples to determine the effect of the inhibitor on cell migration.
-
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanisms of Cdc42 and the experimental approaches to study its inhibition, the following diagrams have been generated.
Caption: Cdc42 signaling pathway.
Caption: Experimental workflow for inhibitor characterization.
References
Validating the On-Target Effects of ML143 In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specific on-target activity of a chemical probe in a complex biological system is paramount. This guide provides a comparative overview of methodologies to validate the in vivo on-target effects of ML143, a potent and selective inhibitor of the Rho family small GTPase Cdc42. This guide also contrasts this compound with other known Cdc42 inhibitors and outlines detailed experimental protocols for key validation assays.
This compound, also identified as CID-2950007, acts as a reversible, non-competitive inhibitor of Cdc42.[1][2][3] Its selectivity for Cdc42 over other Rho family GTPases like Rac1 and RhoA makes it a valuable tool for dissecting Cdc42-specific signaling pathways in various physiological and pathological processes.[4] However, the translation of in vitro findings to reliable in vivo results necessitates rigorous validation of its on-target engagement and downstream functional consequences.
Comparative Analysis of Cdc42 Inhibitors
While this compound is a widely used tool compound, several other molecules have been developed to target Cdc42, each with distinct mechanisms and selectivity profiles. A comparative understanding of these inhibitors is crucial for selecting the appropriate tool for a specific biological question and for interpreting experimental outcomes.
| Inhibitor | Target/Mechanism of Action | Reported In Vivo Model(s) | Key Validation Readouts In Vivo | Noted Selectivity/Off-Targets |
| This compound (CID-2950007) | Non-competitive, allosteric inhibitor of Cdc42 nucleotide binding.[4][5] | Hematopoietic stem cell mobilization (mice).[5] | Inhibition of Cdc42 activity in bone marrow cells.[5] | Selective for Cdc42 over Rac1, RhoA, Rab2, and Rab7.[5] Some reports suggest it may not inhibit cell migration effectively in all contexts.[6] |
| CASIN | Competitively interferes with Cdc42 guanine nucleotide exchange activity.[5] | Aged mice, hematopoietic stem cell mobilization (mice).[5][7] | Reduction of Cdc42-GTP levels in bone marrow cells, phenotypic rescue of age-related decline.[5][7] | Specific for Cdc42; no notable effects on Rac1 or RhoA.[5] |
| ARN22089 | Blocks the interaction of Cdc42 with its downstream effector, PAK.[8][9] | BRAF mutant mouse melanoma models, patient-derived xenografts (PDXs).[8][9] | Inhibition of tumor growth and angiogenesis.[8][9] | Does not block RAC1 effector interactions.[9] |
| AZA197 | Inhibits the interaction between Cdc42 and its guanine nucleotide exchange factor (GEF), Dbs.[6] | Colorectal cancer xenograft model (mice).[6] | Reduced tumor growth and increased mouse survival.[6] | Reported to be specific with no inhibition of Rac1 or RhoA.[6] |
| ZCL278 | Inhibits the interaction between Cdc42 and its GEF, Intersectin (ITSN).[6] | Not extensively documented in vivo. | Primarily characterized in cell-based assays for migration and invasion.[6] | Can act as a partial Cdc42 agonist under certain conditions.[6] |
Experimental Protocols for In Vivo On-Target Validation
Validating the on-target effects of this compound in vivo requires a multi-pronged approach, combining pharmacodynamic readouts of direct target engagement with phenotypic analyses consistent with Cdc42 inhibition.
Direct Measurement of Cdc42 Activity in Tissues
A direct method to confirm this compound's on-target effect is to measure the levels of active, GTP-bound Cdc42 in tissues or cells isolated from treated animals.
a. Pull-Down Assay for Active Cdc42
This is a widely used biochemical method to specifically isolate and quantify GTP-bound Cdc42.
Experimental Protocol:
-
Tissue Lysis: Homogenize tissues harvested from this compound- and vehicle-treated animals in a lysis buffer containing protease and phosphatase inhibitors. The buffer should be designed to preserve the GTP-bound state of Rho GTPases.
-
Clarification: Centrifuge the lysates at high speed to remove cellular debris.
-
Protein Quantification: Determine the protein concentration of the cleared lysates.
-
Pull-Down: Incubate equal amounts of protein lysate with beads coupled to a GST-fusion protein containing the p21-binding domain (PBD) of PAK1. The PBD of PAK1 specifically binds to the GTP-bound conformation of Cdc42 and Rac1.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against Cdc42.
-
Analysis: Quantify the band intensity of the pulled-down Cdc42 and normalize it to the total amount of Cdc42 in the input lysates to determine the relative level of active Cdc42.
Analysis of Downstream Signaling Pathways
Inhibition of Cdc42 should lead to predictable changes in its downstream signaling pathways. Measuring the phosphorylation status or activity of key effector proteins can serve as a pharmacodynamic biomarker of this compound's on-target activity.
a. Western Blotting for Phosphorylated Effectors
Experimental Protocol:
-
Tissue Processing: Prepare protein lysates from tissues of interest from this compound- and vehicle-treated animals as described above.
-
Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated (active) forms of downstream effectors of Cdc42, such as p21-activated kinase (PAK) or c-Jun N-terminal kinase (JNK).
-
Normalization: Probe the same membranes with antibodies against the total protein levels of the respective effectors to ensure that any observed changes in phosphorylation are not due to altered protein expression.
-
Quantification: Densitometric analysis of the bands will reveal the effect of this compound on the activity of these signaling pathways.
Phenotypic Analysis in Relevant In Vivo Models
The most compelling evidence for on-target activity comes from observing a phenotype that is consistent with the known biological functions of Cdc42 and can be rescued by genetic means.
a. Animal Models of Cdc42-Dependent Processes
Several mouse models exist where Cdc42 plays a critical role, such as in hematopoietic stem cell mobilization, immune responses, and cancer progression.[5][10][11]
Experimental Workflow:
-
Model Selection: Choose an appropriate animal model where the role of Cdc42 is well-established. For example, in a cancer xenograft model using a cell line with known dependency on Cdc42 signaling.[8]
-
This compound Administration: Treat the animals with an optimized dose and schedule of this compound.
-
Phenotypic Readouts: Monitor relevant physiological or pathological parameters. For instance, in a cancer model, this would include tumor growth, metastasis, and angiogenesis.[8][9] In a model of inflammation, readouts could include immune cell infiltration and cytokine levels.
-
Rescue Experiments (if feasible): To further confirm that the observed phenotype is due to Cdc42 inhibition, one could attempt to rescue the effect by expressing a constitutively active form of Cdc42 in the relevant cells.
Visualizing the Validation Workflow and Signaling Pathway
To aid in the conceptualization of these experimental approaches, the following diagrams illustrate the key relationships and workflows.
Caption: Experimental workflow for in vivo validation of this compound.
Caption: Simplified Cdc42 signaling pathway and the point of inhibition by this compound.
Considerations for Off-Target Effects
While this compound exhibits high selectivity for Cdc42 in biochemical assays, it is crucial to consider potential off-target effects in a complex in vivo setting. Strategies to mitigate and assess off-target effects include:
-
Dose-Response Studies: Demonstrating a clear dose-dependent effect on both the on-target biomarker and the ultimate phenotype can strengthen the argument for on-target activity.
-
Use of a Structurally Unrelated Inhibitor: Comparing the effects of this compound with another Cdc42 inhibitor that has a different chemical scaffold (e.g., CASIN) can help to distinguish on-target from off-target effects. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue with a Drug-Resistant Mutant: In genetically tractable systems, expressing a mutant form of Cdc42 that is resistant to this compound binding should rescue the observed phenotype.
-
Broad Kinase and Receptor Profiling: In vitro screening of this compound against a broad panel of kinases and G-protein coupled receptors can help to identify potential off-target interactions.
By employing a combination of these rigorous validation strategies, researchers can confidently attribute the in vivo effects of this compound to the inhibition of Cdc42, thereby generating robust and reproducible data for advancing our understanding of Cdc42-mediated biology and its therapeutic potential.
References
- 1. Active Cdc42 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 2. Cdc42 regulates bone modeling and remodeling in mice by modulating RANKL/M-CSF signaling and osteoclast polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational identification of a Cdc42 inhibitor presents a new regimen for long-term hematopoietic stem cell mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the therapeutic inhibition of Cdc42 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cdc42 activity extends lifespan and decreases circulating inflammatory cytokines in aged female C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of a small GTPase Cdc42 in aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Review of ML143 and Alternative Cdc42 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule inhibitor ML143 (also known as ML141) with other notable inhibitors of the Rho GTPase, Cdc42. This review summarizes key validation studies, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in the selection of the most appropriate chemical probe for investigating Cdc42-mediated processes.
Cell division cycle 42 (Cdc42) is a critical regulator of numerous cellular functions, including cell polarity, migration, and proliferation.[1][2] Its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. This compound has been identified as a potent and selective non-competitive inhibitor of Cdc42, but a range of alternative inhibitors with different mechanisms of action have also been developed.[1] This guide aims to provide a clear, data-driven comparison to inform experimental design and drug discovery efforts.
Quantitative Comparison of Cdc42 Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and several alternative Cdc42 inhibitors from various biochemical and cell-based assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Target/Assay | IC50 (µM) | Mechanism of Action | Selectivity Highlights | Reference |
| This compound (ML141) | Cdc42 (BODIPY-FL-GTP binding) | ~2-4 | Non-competitive inhibitor of GTP binding | No significant inhibition of RhoA, Rac1, Rab2, Rab7, Ras (up to 100 µM) | [1] |
| Active GTP-bound Cdc42 (Cell-based GLISA) | 1-10 | [1] | |||
| ZCL278 | Cdc42-Intersectin Interaction | Low µM range (Kd) | Inhibits GEF-Cdc42 interaction | Selective for Cdc42 over Rac1 | [3] |
| ZCL367 | Cdc42 | 0.098 | Inhibits GEF-Cdc42 interaction | Selective for Cdc42 over RhoA (IC50 = 29.7 µM) and Rac1 (IC50 = 0.19 µM) | [4] |
| CASIN | Cdc42 | Sub-micromolar affinity | Competitively interferes with guanine nucleotide exchange | Specific for Cdc42; no notable effects on Rac1 or RhoA | [5] |
| ARN22089 | Cdc42-PAK Interaction | - | Inhibits effector (PAK) binding | - | [6] |
| ARN25062 | Cdc42-PAK Interaction | - | Inhibits effector (PAK) binding | - | [6] |
| ARN25499 | Cdc42-PAK Interaction | - | Inhibits effector (PAK) binding | Favorable pharmacokinetic profile | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of this compound and other Cdc42 inhibitors.
Biochemical Assays for Cdc42 Inhibition
1. BODIPY-FL-GTP Binding Assay (for this compound): [1]
-
Principle: This assay measures the ability of a compound to inhibit the binding of a fluorescent GTP analog (BODIPY-FL-GTP) to Cdc42.
-
Protocol Outline:
-
Recombinant Cdc42 protein is incubated with the test compound at various concentrations.
-
BODIPY-FL-GTP is added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
The amount of BODIPY-FL-GTP bound to Cdc42 is quantified using a fluorescence-based detection method, such as fluorescence polarization or FRET.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Guanine Nucleotide Exchange Factor (GEF)-Mediated Nucleotide Exchange Assay (for CASIN, ZCL278, ZCL367):
-
Principle: This assay assesses the ability of an inhibitor to block the GEF-catalyzed exchange of GDP for GTP on Cdc42.
-
Protocol Outline:
-
Recombinant Cdc42 is pre-loaded with a fluorescent GDP analog (e.g., mant-GDP).
-
The test compound and a specific Cdc42-GEF (e.g., Intersectin) are added.
-
The reaction is initiated by the addition of a molar excess of non-fluorescent GTP.
-
The decrease in fluorescence, corresponding to the release of mant-GDP, is monitored over time using a fluorescence plate reader.
-
Inhibition is determined by comparing the rates of nucleotide exchange in the presence and absence of the inhibitor.
-
Cell-Based Assays for Cdc42 Function
1. Filopodia Formation Assay in NIH-3T3 Cells (for this compound): [1]
-
Principle: This assay visually assesses the effect of an inhibitor on the formation of filopodia, which are thin, actin-rich plasma membrane protrusions regulated by Cdc42.
-
Protocol Outline:
-
NIH-3T3 fibroblasts are seeded onto coverslips in a multi-well plate and allowed to adhere.
-
Cells are treated with the test compound at various concentrations or a vehicle control.
-
Cells are then stimulated with an agent that induces filopodia formation (e.g., bradykinin or serum).
-
After a defined incubation period, cells are fixed, permeabilized, and stained for F-actin using fluorescently labeled phalloidin.
-
The morphology of the cells and the presence or absence of filopodia are observed and quantified using fluorescence microscopy.
-
2. G-LISA™ Cdc42 Activation Assay (for this compound): [1]
-
Principle: This is a 96-well plate-based assay that quantitatively measures the levels of active, GTP-bound Cdc42 in cell lysates.
-
Protocol Outline:
-
Cells are cultured and treated with the test compound.
-
Cells are lysed, and the lysates containing active Cdc42 are added to a microplate that has a Cdc42-GTP-binding protein coated on the surface.
-
The active Cdc42 from the lysate binds to the plate.
-
Bound active Cdc42 is detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
A colorimetric or chemiluminescent substrate is added, and the signal is measured using a microplate reader. The signal intensity is proportional to the amount of active Cdc42 in the sample.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures can greatly enhance understanding. The following diagrams were generated using the DOT language to illustrate key concepts.
Caption: Simplified Cdc42 signaling pathway and points of intervention by various inhibitors.
Caption: General experimental workflows for determining IC50 values in biochemical and cell-based assays.
References
- 1. A Potent and Selective Inhibitor of Cdc42 GTPase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. portlandpress.com [portlandpress.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling ML143
Essential guidance for researchers, scientists, and drug development professionals on the safe and effective handling of the CDC7 inhibitor, ML143. This document provides immediate, procedural, and logistical information to ensure laboratory safety and operational integrity.
As a trusted partner in your research endeavors, we extend our commitment beyond providing high-quality chemical compounds. This guide offers detailed protocols on the personal protective equipment (PPE), handling, and disposal of this compound, empowering you to maintain a safe and efficient laboratory environment.
Immediate Safety and Handling Protocols
While this compound (CAS 1164153-22-3) is classified as a non-hazardous substance, adherence to standard laboratory safety practices is paramount. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile gloves are recommended for handling this compound in a solid form or in solution. |
| Eye Protection | Safety Glasses | Safety glasses with side shields should be worn at all times in the laboratory. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn to protect clothing and skin from potential splashes. |
| Respiratory Protection | Not generally required | For handling large quantities of powdered this compound or if aerosolization is possible, a dust mask or working in a fume hood is recommended to minimize inhalation. |
General Handling Procedures:
-
Work in a well-ventilated area.
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Experimental Workflow for In Vitro Studies
This compound is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, a key regulator of DNA replication initiation.[1] The following workflow outlines a typical in vitro experiment to assess the biological activity of this compound.
Detailed Methodologies for Key Experiments
Cell Viability Assay (MTT Protocol):
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Signaling Pathway of CDC7 Inhibition
This compound exerts its effect by inhibiting CDC7 kinase, which is crucial for the initiation of DNA replication. The simplified signaling pathway is illustrated below.
Disposal Plan
As this compound is classified as non-hazardous, standard disposal procedures for non-hazardous chemical waste should be followed.
| Waste Type | Disposal Method |
| Solid this compound | Dispose of in the designated solid chemical waste container. |
| This compound Solutions | Small quantities of aqueous solutions can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[2] Solutions in organic solvents should be collected in a designated non-hazardous liquid waste container. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in the appropriate solid waste container. Reusable glassware should be decontaminated by washing with a suitable solvent and then standard laboratory detergent. |
Always consult your institution's specific guidelines for chemical waste disposal.[3][4][5][6] When in doubt, err on the side of caution and treat the waste as hazardous.
References
- 1. schrodinger.com [schrodinger.com]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
